Product packaging for Garenoxacin(Cat. No.:CAS No. 194804-75-6)

Garenoxacin

Cat. No.: B1674628
CAS No.: 194804-75-6
M. Wt: 426.4 g/mol
InChI Key: NJDRXTDGYFKORP-LLVKDONJSA-N
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Description

Garenoxacin (CAS 194804-75-6) is a novel des-fluoro(6) quinolone antibiotic, distinct from traditional fluoroquinolones due to the absence of a fluorine atom at the C-6 position . This structural characteristic is associated with its potent broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as multidrug-resistant Streptococcus pneumoniae and β-lactamase-producing pathogens . Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV . By binding to the A subunits of these enzymes, this compound stabilizes the DNA-enzyme cleavage complex, which prevents the religation of DNA strands and causes double-strand breaks, ultimately leading to bacterial cell death . Pharmacodynamic studies have established that the area under the unbound concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is the critical parameter predicting its efficacy, with a target fAUC 0-24 /MIC ratio of >30 h being significant for clinical response . This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability with a peak plasma concentration reached in 1-2 hours, an approximate 20-hour half-life, and a volume of distribution of 60-112 liters . It is metabolized in the liver via glucuronidation and is excreted renally, with about 40% recovered unchanged in urine . Research applications for this compound include its use as a tool compound in microbiological studies to investigate mechanisms of action and resistance in quinolones, and in pharmacological research for PK/PD modeling and dose optimization studies . Although it demonstrated high clinical efficacy in trials for respiratory tract infections, its development for therapeutic use was discontinued, and it is not approved for clinical use in the US or Europe . This product is provided "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20F2N2O4 B1674628 Garenoxacin CAS No. 194804-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRXTDGYFKORP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate)
Record name Garenoxacin [INN:BAN]
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DSSTOX Substance ID

DTXSID30173135
Record name Garenoxacin
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Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-75-6
Record name Garenoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194804-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin
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URL https://www.drugbank.ca/drugs/DB06160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Garenoxacin
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Record name GARENOXACIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Garenoxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garenoxacin, a des-fluoro(6)-quinolone, exerts its potent antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. Through the stabilization of a covalent enzyme-DNA complex, this compound inhibits the resealing of transient double-strand breaks, a critical step in the supercoiling activity of DNA gyrase. This action ultimately leads to the arrest of DNA replication and transcription, culminating in bacterial cell death. This document outlines the biochemical interactions, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound, like other fluoroquinolones, functions as a topoisomerase poison. Its primary intracellular targets are DNA gyrase and topoisomerase IV, enzymes essential for maintaining the topological state of bacterial DNA.[1][2] DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for DNA compaction and the initiation of replication.[2]

The catalytic cycle of DNA gyrase involves the following key steps:

  • Binding of the enzyme to a segment of DNA (the G-segment).

  • Cleavage of both strands of the G-segment, forming a transient covalent bond between active-site tyrosine residues on the GyrA subunits and the 5'-phosphate ends of the cleaved DNA.

  • Passage of another segment of DNA (the T-segment) through the break.

  • Resealing of the G-segment and release of the T-segment.

This compound intervenes in this cycle by binding to the enzyme-DNA complex, specifically at the interface between the GyrA subunits and the cleaved DNA.[2] This binding stabilizes the "cleavage complex," preventing the religation of the DNA strands.[2] The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of replication forks and transcription machinery, leading to the generation of lethal double-strand DNA breaks and subsequent cell death.[2]

A notable characteristic of this compound is its dual-targeting activity, particularly demonstrated in Gram-positive bacteria like Staphylococcus aureus. It exhibits potent and balanced inhibitory activity against both DNA gyrase and topoisomerase IV.[1][3] This dual-targeting is significant as mutations in both enzymes are required for the development of high-level resistance, potentially slowing the emergence of resistant strains.[1]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through the determination of its 50% inhibitory concentration (IC50) against purified DNA gyrase and topoisomerase IV from various bacterial species, as well as its minimum inhibitory concentration (MIC) against a range of pathogens.

BacteriumEnzymeThis compound IC50 (µg/mL)Ciprofloxacin IC50 (µg/mL)Reference
Staphylococcus aureusDNA Gyrase1.2510[1]
Staphylococcus aureusTopoisomerase IV (Wild-Type)1.25 - 2.52.5 - 5.0[1]
Staphylococcus aureusTopoisomerase IV (GrlA S80F mutant)125 - 250250[1]
Mycoplasma pneumoniaeDNA Gyrase2.5Not Reported[4]
Chlamydia pneumoniaeDNA Gyrase10.1Not Reported[5]
PathogenThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Moxifloxacin MIC90 (µg/mL)Reference
Streptococcus pneumoniae0.06210.12[6]
Haemophilus influenzae≤0.03≤0.03≤0.03≤0.03[6]
Moraxella catarrhalis≤0.03≤0.03≤0.06≤0.06[6]
Staphylococcus aureus (MSSA)0.030.50.50.06[6]
Staphylococcus aureus (MRSA)2>1681[6]
Streptococcus pyogenes0.25110.12[6]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • This compound

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 7.5 mM MgCl₂, 7.5 mM dithiothreitol, 2 mM ATP, 75 µg/mL bovine serum albumin, 30 mM KCl, 250 mM potassium glutamate, 2 µg/mL tRNA

  • Stop Solution: 50 mM EDTA

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL containing the assay buffer and 0.5 µg of relaxed pBR322 DNA.[1]

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Initiate the reaction by adding a sufficient amount of purified DNA gyrase to fully supercoil the DNA in the control sample.

  • Incubate the reactions at 30°C for 1 hour.[1]

  • Terminate the reactions by adding EDTA to a final concentration of 50 mM.[1]

  • Add gel loading dye to each sample and load onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The IC50 is determined as the concentration of this compound that reduces the intensity of the most supercoiled DNA band by 50% compared to the no-drug control.[1]

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) and its inhibition by this compound.

Materials:

  • Purified topoisomerase IV (GrlA/ParC and GrlB/ParE subunits)

  • Kinetoplast DNA (kDNA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.7), 5 mM MgCl₂, 5 mM dithiothreitol, 50 µg/mL bovine serum albumin, 250 mM potassium glutamate, 1 mM ATP

  • Stop Solution: 50 mM EDTA

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Set up 20 µL reaction mixtures containing the assay buffer and 100 ng of kDNA.[1]

  • Add a range of this compound concentrations to the reaction tubes, including a drug-free control.

  • Start the reaction by adding a sufficient amount of purified topoisomerase IV to fully decatenate the kDNA in the control.

  • Incubate the reactions at 37°C for 1 hour.[1]

  • Stop the reactions by adding EDTA to a final concentration of 50 mM.[1]

  • Analyze the products by electrophoresis on a 1% agarose gel.

  • Stain the gel and visualize the decatenated minicircles.

  • The IC50 is defined as the concentration of this compound that reduces the intensity of the decatenated kDNA minicircle band by 50%.[1]

Quinolone-Induced DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by this compound.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • SDS (10% stock)

  • Proteinase K (10 mg/mL stock)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • In a 30 µL reaction volume, combine the assay buffer (without ATP), 0.5 µg of supercoiled pBR322 DNA, and varying concentrations of this compound.

  • Add a sufficient amount of DNA gyrase to the reaction mixtures.

  • Incubate at 37°C for 30 minutes.

  • To trap the cleavage complex, add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL.

  • Incubate for an additional 30 minutes at 37°C to digest the protein.

  • Stop the reaction and prepare the samples for electrophoresis.

  • Run the samples on a 1% agarose gel to separate the linear DNA (indicative of cleavage) from the supercoiled and relaxed forms.

  • Stain the gel and quantify the amount of linear DNA to determine the concentration of this compound that induces maximal cleavage.

Visualizations

Garenoxacin_Mechanism cluster_Gyrase DNA Gyrase Catalytic Cycle cluster_Inhibition This compound Inhibition G_segment G-segment DNA Cleavage_Complex Transient Cleavage Complex (G-segment cleaved) G_segment->Cleavage_Complex Cleavage T_segment T-segment DNA T_segment->Cleavage_Complex Passage through break Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase->G_segment Binds Resealed_DNA Resealed G-segment Cleavage_Complex->Resealed_DNA Religation Stabilized_Complex Stabilized Ternary Complex (Religation Blocked) Cleavage_Complex->Stabilized_Complex This compound This compound This compound->Stabilized_Complex Binds & Stabilizes Replication_Fork Replication Fork Stall Stabilized_Complex->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: this compound's inhibitory action on the DNA gyrase catalytic cycle.

Target_Selectivity_Workflow cluster_MIC MIC Determination cluster_Analysis Data Analysis cluster_Conclusion Conclusion start Start: Determine Quinolone Target Selectivity wt_strain Wild-Type Bacterial Strain start->wt_strain mic_testing Perform MIC Testing with this compound wt_strain->mic_testing gyrA_mutant gyrA Mutant Strain gyrA_mutant->mic_testing parC_mutant parC Mutant Strain parC_mutant->mic_testing gyrA_parC_mutant gyrA/parC Double Mutant gyrA_parC_mutant->mic_testing compare_mics Compare Fold-Increase in MIC relative to Wild-Type mic_testing->compare_mics decision Which single mutant shows a greater increase in MIC? compare_mics->decision gyrase_primary DNA Gyrase is the Primary Target decision->gyrase_primary gyrA mutant topoIV_primary Topoisomerase IV is the Primary Target decision->topoIV_primary parC mutant dual_target Dual-Targeting Activity decision->dual_target Similar increase

Caption: Experimental workflow for determining quinolone target selectivity.

Conclusion

This compound's potent antibacterial activity is rooted in its efficient inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it effectively halts essential DNA processes, leading to bacterial cell death. Its dual-targeting capability, particularly in Gram-positive organisms, represents a significant advantage in mitigating the development of resistance. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the mechanism of this important antimicrobial agent.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Garenoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Garenoxacin, a potent fluoroquinolone antibiotic. The document details a key synthetic pathway, including experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.

Chemical Structure of this compound

This compound is a des-fluoro(6) quinolone antibiotic with a complex chemical structure that contributes to its broad-spectrum antibacterial activity.

IUPAC Name: 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1].

The structure features a quinolone core, which is essential for its antibacterial action, substituted with a cyclopropyl group at the N1 position, a difluoromethoxy group at the C8 position, and a chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position. The presence and specific stereochemistry of these substituents are crucial for the drug's efficacy and safety profile.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₃H₂₀F₂N₂O₄[1]
Molecular Weight 426.42 g/mol [1]
CAS Number 194804-75-6[1]
Stereochemistry The chiral center at the isoindole moiety has an (R) configuration.
Appearance White to beige powder.

Synthesis of this compound

A key synthetic approach to this compound involves the construction of the quinolone core followed by the coupling with the isoindole side chain. A representative synthetic pathway is detailed below, based on methodologies described in the patent literature.

Overall Synthetic Scheme

The synthesis can be broadly divided into three main stages:

  • Formation of the Quinolone Core: Synthesis of the 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate.

  • Preparation of the Isoindole Moiety: Synthesis of the (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole intermediate.

  • Coupling and Final Elaboration: Suzuki coupling of the two key intermediates, followed by hydrolysis and reduction to yield this compound.

Garenoxacin_Synthesis cluster_quinolone Quinolone Core Synthesis cluster_isoindole Isoindole Moiety Synthesis cluster_coupling Coupling and Final Steps Start_Q Starting Materials (e.g., 2,4-dibromo-3-hydroxybenzoic acid) Int_Q1 Ethyl 2-(2,4-dibromo- 3-difluoromethoxybenzoyl)- 3-cyclopropylaminoacrylate Start_Q->Int_Q1 Multi-step process Int_Q2 Ethyl 7-bromo-1-cyclopropyl- 8-(difluoromethoxy)-4-oxo- 1,4-dihydroquinoline-3-carboxylate Int_Q1->Int_Q2 Cyclization Int_C1 Ethyl 1-cyclopropyl-8-(difluoromethoxy)- 7-((R)-1-methyl-3-oxo-2,3-dihydro-1H- isoindol-5-yl)-4-oxo-1,4-dihydroquinoline- 3-carboxylate Int_Q2->Int_C1 Suzuki Coupling Start_I Starting Materials (e.g., (R)-6-bromo-3-methyl- 2,3-dihydro-1H-isoindol-1-one) Int_I1 (R)-6-bromo-3-methyl- 2,3-dihydro-1H-isoindol-1-one Start_I->Int_I1 Preparation Int_I2 (R)-3-methyl-6-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-2,3-dihydro- 1H-isoindol-1-one Int_I1->Int_I2 Borylation Int_I2->Int_C1 Int_C2 1-Cyclopropyl-8-(difluoromethoxy)- 7-((R)-1-methyl-3-oxo-2,3-dihydro-1H- isoindol-5-yl)-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Int_C1->Int_C2 Hydrolysis This compound This compound Int_C2->this compound Reduction Purification_Workflow start Crude this compound recrystallization Recrystallization (e.g., from Ethanol/Water or Acetonitrile) start->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying under Vacuum filtration->drying hplc_analysis Purity Analysis by HPLC drying->hplc_analysis spectroscopic_analysis Structural Characterization (NMR, MS, IR) drying->spectroscopic_analysis final_product Pure this compound (>99.5%) hplc_analysis->final_product Meets Specification

References

Garenoxacin: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin (T-3811, BMS-284756) is a potent, broad-spectrum des-F(6)-quinolone antibiotic developed for the treatment of a variety of bacterial infections, particularly those of the respiratory tract. Discovered by Toyama Chemical Co., Ltd., it exhibits a dual mechanism of action, inhibiting both bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1] This leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative pathogens, including drug-resistant strains.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, in vitro and in vivo activity, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Synthesis

This compound was discovered by Toyama Chemical Co., Ltd. in Japan as part of a research program to identify novel quinolone antibacterial agents with enhanced activity against Gram-positive bacteria and a favorable safety profile.[3] Marketed in Japan under the trade name Geninax, it represents a significant advancement in the quinolone class.[3]

The chemical synthesis of this compound is a multi-step process. A common pathway involves the reaction of a key isoindole intermediate with a quinolone core structure. The process is designed to be efficient and produce the desired stereoisomer with high purity.

Garenoxacin_Synthesis_Workflow cluster_synthesis Simplified Synthesis Workflow raw_materials Compound 5 (Isoindole Precursor) intermediate_4 Compound 4 (Boronic Ester Intermediate) raw_materials->intermediate_4 Borylation intermediate_3 Compound 3 (Coupled Intermediate) intermediate_4->intermediate_3 Palladium Catalyst quinolone_core 7-bromo-quinolone- 3-carboxylate quinolone_core->intermediate_3 Suzuki Coupling intermediate_2 Compound 2 (Hydrolyzed Acid) intermediate_3->intermediate_2 Hydrolysis This compound This compound (Final Product) intermediate_2->this compound Reduction

A simplified workflow for the chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis Overview

The synthesis of this compound can be achieved through various patented routes. One representative method is outlined below:

  • Preparation of the Boronic Ester Intermediate (Compound 4): An isoindole raw material (Compound 5) is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a catalyst to form the corresponding boronic ester intermediate.[4]

  • Suzuki Coupling: The boronic ester intermediate (Compound 4) is then coupled with a 7-bromo-quinolone carboxylate derivative. This reaction is catalyzed by a palladium catalyst in the presence of an inorganic base to form the coupled intermediate (Compound 3).[4]

  • Hydrolysis: The ester group of the coupled intermediate (Compound 3) is hydrolyzed, typically using an aqueous base, to yield the corresponding carboxylic acid (Compound 2).[4]

  • Reduction: Finally, a reduction reaction is performed on Compound 2 to yield the final this compound molecule (Compound 1).[4]

  • Purification: The final product is purified using techniques such as recrystallization from a suitable solvent like ethyl acetate to achieve high purity.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication.[1]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) interlinked daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[1]

By forming a stable complex with the enzyme and the cleaved DNA, this compound traps the enzymes in their transient DNA-cleaved state. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1]

Garenoxacin_MoA cluster_moa This compound Mechanism of Action cluster_targets Bacterial DNA Replication Machinery cluster_effects Downstream Effects This compound This compound DNA_Gyrase DNA Gyrase (Relieves Torsional Stress) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenates Chromosomes) This compound->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks leads to Topo_IV->DS_Breaks leads to Replication_Block DNA Replication & Transcription Blocked DS_Breaks->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Clinical_Development_Workflow cluster_dev This compound Clinical Development Pathway cluster_outcomes Regulatory Outcomes preclinical Preclinical Studies (In Vitro & In Vivo) phase1 Phase I Trials (Safety, PK in Healthy Volunteers) preclinical->phase1 phase2 Phase II Trials (Efficacy, Dosing in Patients) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approved_jp Approved (Japan) nda->approved_jp MHLW withdrawn_us_eu Withdrawn (USA & Europe) nda->withdrawn_us_eu FDA/EMA

References

In Vitro Activity of Garenoxacin Against Streptococcus pneumoniae: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of garenoxacin, a des-F(6) quinolone, against the significant respiratory pathogen Streptococcus pneumoniae. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the mechanisms of action and resistance through signaling pathway and workflow diagrams.

Quantitative Susceptibility Data

This compound has demonstrated potent in vitro activity against a broad range of Streptococcus pneumoniae isolates, including strains resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a comparative view of this compound's efficacy.

Table 1: Comparative In Vitro Activity of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.060.06
Gemifloxacin-0.03
Grepafloxacin--
Moxifloxacin--
Trovafloxacin--
Ciprofloxacin-2
Levofloxacin-1

Data compiled from the SENTRY Antimicrobial Surveillance Program, encompassing 8,686 isolates.

Table 2: this compound Activity against S. pneumoniae with Characterized Resistance Mechanisms *

Strain TypeThis compound MIC (µg/mL)Comparator Quinolone MICs (µg/mL)
Wild-Type0.06Ciprofloxacin: 8, Levofloxacin: 2, Gatifloxacin: 0.5, Moxifloxacin: 0.5
Single parC Mutant1-
Double gyrA and parC MutantIncreased 8- to 64-fold-
Triple gyrA, parC, and parE MutantIncreased 16-foldCiprofloxacin: Increased 32-fold, Trovafloxacin: Increased 128-fold
Efflux MutantTwo-fold increase-

Data synthesized from studies investigating quinolone-resistant S. pneumoniae.[1][2][3]

Table 3: this compound Activity against Penicillin- and Erythromycin-Resistant S. pneumoniae

Resistance ProfileThis compound MIC₉₀ (µg/mL)
Penicillin-Susceptible0.06
Penicillin-Resistant0.06
Erythromycin-ResistantNot significantly affected

This compound's activity is largely unaffected by resistance to penicillin or erythromycin.[4][5][6]

Experimental Protocols

The following section details the standard methodologies employed for determining the in vitro susceptibility of Streptococcus pneumoniae to this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of this compound against S. pneumoniae.

Workflow for MIC Determination

MIC_Workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis p1 Select 4-5 morphologically similar colonies p2 Suspend in Iso-Sensitest broth (or equivalent) p1->p2 p3 Incubate at 35-37°C until turbidity ≥ 0.5 McFarland standard p2->p3 p4 Adjust inoculum to 10^4 CFU/spot p3->p4 t3 Inoculate microtiter plates with the prepared bacterial suspension p4->t3 Inoculation t1 Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth t2 Supplement broth with 5% defibrinated horse blood t1->t2 t2->t3 t4 Incubate at 37°C in 5% CO₂ for 20-24 hours t3->t4 a1 Visually inspect for the lowest concentration with no visible growth t4->a1 Observation a2 Record this concentration as the MIC a1->a2 Mutant_Selection_Workflow start Prepare a high-density bacterial culture (10^9 - 10^10 CFU) plate Plate onto Columbia agar with 5% sheep blood containing increasing concentrations of this compound (0.5x to 2x MIC) start->plate incubate Incubate at 37°C for 48 hours plate->incubate observe Monitor for the emergence of resistant colonies incubate->observe analyze Analyze resistant colonies for: - Resistance profiles - Mutations in gyrA and parC QRDRs observe->analyze sequence Sequence the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC analyze->sequence Garenoxacin_Action This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Primary Target Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Secondary Target DNA_Replication DNA Replication This compound->DNA_Replication Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Resistance_Pathway cluster_mutations Target Site Mutations gyrA gyrA Mutation (e.g., S81Y, E85K) Low_Resistance Low-Level Resistance gyrA->Low_Resistance parC parC Mutation (e.g., S79F, D83N) parE parE Mutation parC->parE Additional Mutations High_Resistance High-Level Resistance parC->High_Resistance Efflux Efflux Pump Overexpression Efflux->Low_Resistance Susceptible Susceptible Strain Susceptible->gyrA Initial Selection Susceptible->Efflux Low_Resistance->parC Further Selection

References

Garenoxacin's Effect on Bacterial Nucleic Acid Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Garenoxacin is a des-fluoro(6) quinolone antibiotic that exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for nucleic acid synthesis, replication, and repair. This document provides a detailed technical overview of this compound's mode of action, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with robust efficacy. This compound, a potent fluoroquinolone, distinguishes itself through its dual-targeting mechanism, which contributes to its broad-spectrum activity and a lower propensity for the development of resistance.[1] By simultaneously inhibiting both DNA gyrase and topoisomerase IV, this compound effectively disrupts the topological maintenance of bacterial DNA, leading to a cascade of events that culminate in bacterial cell death.[1][2] This whitepaper delves into the core molecular interactions and provides a comprehensive guide for researchers in the field.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are vital for managing the complex topology of bacterial DNA during replication, transcription, and chromosome segregation.[3]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that accumulates ahead of the replication fork.[1] Inhibition of DNA gyrase by this compound prevents this essential process, leading to the stalling of DNA replication.

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1] By inhibiting topoisomerase IV, this compound prevents the proper segregation of newly replicated chromosomes, ultimately leading to cell division failure.

The dual-targeting nature of this compound is a key feature of its pharmacological profile. In many bacteria, particularly Gram-positive organisms like Staphylococcus aureus, both enzymes are inhibited with similar potency.[2] This balanced activity is believed to contribute to its enhanced bactericidal effect and a reduced frequency of resistance development compared to quinolones that preferentially target only one of the two enzymes.[2] this compound stabilizes the transient double-strand breaks introduced by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1][4]

Garenoxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation cluster_targets This compound Targets cluster_outcome Outcome of Inhibition ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils (Torsional Stress) ReplicationFork->PositiveSupercoils unwinding DNAGyrase DNA Gyrase PositiveSupercoils->DNAGyrase substrate for RelaxedDNA Relaxed DNA RelaxedDNA->ReplicationFork allows progression CatenatedChromosomes Catenated Daughter Chromosomes TopoIV Topoisomerase IV CatenatedChromosomes->TopoIV substrate for DecatenatedChromosomes Separated Daughter Chromosomes CellDivision Successful Cell Division DecatenatedChromosomes->CellDivision enables DNAGyrase->RelaxedDNA introduces negative supercoils InhibitionReplication DNA Replication Blocked TopoIV->DecatenatedChromosomes decatenates InhibitionSegregation Chromosome Segregation Failed This compound This compound This compound->DNAGyrase Inhibits This compound->TopoIV Inhibits CellDeath Bacterial Cell Death InhibitionReplication->CellDeath InhibitionSegregation->CellDeath

Caption: this compound's dual-targeting mechanism of action.

Quantitative Data

The potency of this compound has been quantified through the determination of its 50% inhibitory concentrations (IC₅₀) against purified enzymes and its minimum inhibitory concentrations (MIC) against a variety of bacterial isolates.

Enzyme Inhibition Data

The following table summarizes the IC₅₀ values of this compound against DNA gyrase and topoisomerase IV from Staphylococcus aureus, in comparison to ciprofloxacin.

Enzyme TargetOrganismThis compound IC₅₀ (µg/mL)Ciprofloxacin IC₅₀ (µg/mL)Reference
DNA GyraseStaphylococcus aureus1.25>12.5[2]
Topoisomerase IVStaphylococcus aureus1.25 - 2.52.5[2]

Data from Fournier et al. (2002). Note the significantly greater potency of this compound against S. aureus DNA gyrase compared to ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for this compound against a range of bacterial pathogens.

Table 2: this compound MICs for Gram-Positive Aerobes

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (oxacillin-susceptible)-0.030.06
Staphylococcus aureus (oxacillin-resistant)-0.54
Streptococcus pneumoniae (penicillin-susceptible)-0.030.06
Streptococcus pneumoniae (penicillin-resistant)-0.030.06
Enterococcus faecalis-0.250.5

Table 3: this compound MICs for Gram-Negative Aerobes

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli-0.030.12
Klebsiella pneumoniae-0.060.25
Pseudomonas aeruginosa-14
Haemophilus influenzae-≤0.015≤0.015
Moraxella catarrhalis-≤0.0150.03

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA (substrate)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound and other quinolones of interest, dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the desired concentration of this compound or control.

  • Add a defined amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate DNA under control conditions) to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the results: Relaxed and supercoiled DNA will migrate at different rates. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC₅₀ is the concentration of this compound that inhibits supercoiling activity by 50%.

DNA_Gyrase_Assay_Workflow Start Start: Prepare Reagents Mix Prepare Reaction Mix on Ice: - Assay Buffer - Relaxed pBR322 DNA - this compound (various conc.) Start->Mix AddEnzyme Add DNA Gyrase Enzyme Mix->AddEnzyme Incubate Incubate at 37°C (e.g., 60 minutes) AddEnzyme->Incubate Stop Terminate Reaction with Stop Solution/Dye Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain Gel and Visualize DNA Bands (UV Transillumination) Electrophoresis->Visualize Analyze Analyze Band Migration: - Supercoiled vs. Relaxed DNA - Determine IC₅₀ Visualize->Analyze End End Analyze->End MIC_Testing_Workflow Start Start: Prepare Materials InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->InoculumPrep DrugDilution Prepare Serial 2-Fold Dilutions of this compound in 96-Well Plate with MHB Start->DrugDilution InoculatePlate Inoculate Wells with Bacterial Suspension (Final conc. ~5x10⁵ CFU/mL) InoculumPrep->InoculatePlate DrugDilution->InoculatePlate Controls Include Growth and Sterility Controls InoculatePlate->Controls Incubate Incubate Plate at 35°C (16-20 hours) Controls->Incubate ReadMIC Visually Inspect Wells for Growth Incubate->ReadMIC DetermineMIC Determine MIC: Lowest concentration with no visible growth ReadMIC->DetermineMIC End End DetermineMIC->End

References

Garenoxacin's Potent Activity Against Ciprofloxacin-Resistant Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of ciprofloxacin-resistant Staphylococcus aureus, including methicillin-resistant strains (MRSA), poses a significant challenge in clinical settings. Garenoxacin, a novel des-F(6)-quinolone, demonstrates superior in vitro activity against these resistant pathogens. This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, the molecular basis of its potency against resistant strains, and comprehensive experimental data. Quantitative data from minimum inhibitory concentration (MIC) and time-kill studies are presented, alongside detailed experimental protocols. Furthermore, signaling pathways involved in quinolone resistance and the logical framework of this compound's activity are visualized through diagrams to facilitate a deeper understanding for research and development professionals.

Comparative In Vitro Activity of this compound

This compound consistently exhibits lower MIC values against both ciprofloxacin-susceptible and ciprofloxacin-resistant S. aureus compared to ciprofloxacin and other fluoroquinolones. Its activity is maintained even in the presence of mutations that confer high-level resistance to older quinolones.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative MICs of this compound and ciprofloxacin against various S. aureus isolates.

| Table 1: this compound and Ciprofloxacin MICs against Susceptible and Resistant S. aureus | | :--- | :--- | :--- | | Staphylococcus aureus Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | | Ciprofloxacin-Susceptible MSSA | 0.03[1] | 0.5[2] | | Ciprofloxacin-Susceptible MRSA | ~0.03[1] | Not Specified | | Ciprofloxacin-Resistant MRSA (MIC90) | 2 - 3.2[1] | >128 | | S. aureus with parC mutation | 0.064 - 0.128[3] | 4 - 8 | | S. aureus with gyrA mutation | 0.064 - 0.128[3] | 1 - 2 | | S. aureus with parC + gyrA mutations | 4.0[3] | 64 - 128 |

MIC90: The concentration of antibiotic that inhibits the growth of 90% of isolates. MSSA: Methicillin-Susceptible Staphylococcus aureus* MRSA: Methicillin-Resistant Staphylococcus aureus*

Bactericidal Activity: Time-Kill Assays

Time-kill assays demonstrate the rapid bactericidal activity of this compound against S. aureus. At concentrations of 4 times the MIC, this compound produced a significant (≥3 log10) decrease in viable bacterial counts (CFU/mL) within 3 hours.[4] This rapid killing effect is crucial for the effective treatment of serious infections.

Mechanism of Action and Superiority of this compound

Fluoroquinolones, including ciprofloxacin and this compound, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5]

Dual Targeting of DNA Gyrase and Topoisomerase IV

The primary mechanism of ciprofloxacin resistance in S. aureus involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA (DNA gyrase subunit A) and parC (topoisomerase IV subunit A).[6] Ciprofloxacin primarily targets topoisomerase IV in S. aureus. A mutation in parC leads to low-level resistance, and a subsequent mutation in gyrA results in high-level resistance.[7]

This compound, however, exhibits a more balanced and potent dual-targeting mechanism.[3][8] It is a potent inhibitor of both DNA gyrase and topoisomerase IV.[3][8] This dual action means that single mutations in either gyrA or parC have a less significant impact on this compound's MIC compared to ciprofloxacin.[3][8] High-level resistance to this compound would require simultaneous mutations in both target enzymes.[3]

Biochemical studies have shown that this compound's inhibitory activity against purified S. aureus DNA gyrase is 10-fold greater than that of ciprofloxacin, while its activity against topoisomerase IV is 2-fold greater.[3][8]

cluster_Cipro Ciprofloxacin Action cluster_Gareno This compound Action Cipro Ciprofloxacin TopoIV_C Topoisomerase IV (Primary Target) Cipro->TopoIV_C Strong Inhibition Gyrase_C DNA Gyrase (Secondary Target) Cipro->Gyrase_C Weaker Inhibition Gareno This compound TopoIV_G Topoisomerase IV Gareno->TopoIV_G Potent Inhibition Gyrase_G DNA Gyrase Gareno->Gyrase_G Potent Inhibition

Figure 1: Comparison of Ciprofloxacin and this compound Targeting in S. aureus.

Overcoming Efflux-Mediated Resistance

Another significant mechanism of fluoroquinolone resistance in S. aureus is the overexpression of efflux pumps, such as NorA, which actively transport the antibiotics out of the bacterial cell.[9] Studies have shown that overexpression of the NorA efflux pump has a minimal effect on the MIC of this compound, indicating that this compound is a poor substrate for this pump.[8] This characteristic further contributes to its retained activity against ciprofloxacin-resistant strains.

Signaling Pathways in Ciprofloxacin Resistance

The expression of resistance mechanisms in S. aureus is a regulated process. The following diagram illustrates the known regulatory pathways for the NorA efflux pump.

cluster_regulation Regulation of NorA Efflux Pump ArlRS ArlRS (Two-Component System) norA norA gene ArlRS->norA Activates transcription MgrA MgrA (Global Regulator) MgrA->norA Represses transcription Fur Fur (Ferric Uptake Regulator) Fur->norA Activates transcription Iron Low Iron Iron->Fur Inactivates NorA_pump NorA Efflux Pump norA->NorA_pump Encodes Cipro_out Ciprofloxacin (extracellular) NorA_pump->Cipro_out Efflux Cipro_in Ciprofloxacin (intracellular) Cipro_in->NorA_pump Substrate

Figure 2: Regulatory network of the NorA efflux pump in S. aureus.

Experimental Protocols

The following are standardized protocols for key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

cluster_workflow Broth Microdilution MIC Protocol start Start prep_antibiotic Prepare serial two-fold dilutions of This compound and ciprofloxacin in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). start->prep_antibiotic prep_inoculum Prepare a standardized S. aureus inoculum (0.5 McFarland standard) and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. prep_antibiotic->prep_inoculum inoculate Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). prep_inoculum->inoculate incubate Incubate the plate at 35°C for 16-20 hours in ambient air. inoculate->incubate read_mic Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. incubate->read_mic end End read_mic->end

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This protocol outlines the methodology to assess the bactericidal activity of an antimicrobial agent over time.[12][13]

cluster_workflow Time-Kill Assay Protocol start Start prep_culture Grow S. aureus in CAMHB to logarithmic phase. start->prep_culture standardize Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing CAMHB with the desired concentrations of this compound or ciprofloxacin (e.g., 1x, 2x, 4x MIC). Include a growth control. prep_culture->standardize incubate Incubate the flasks at 35°C with shaking. standardize->incubate sample At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), remove aliquots from each flask. incubate->sample plate Perform serial dilutions of the aliquots in saline and plate onto Mueller-Hinton agar. sample->plate count Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. plate->count plot Plot log10 CFU/mL versus time to generate the time-kill curve. count->plot end End plot->end

Figure 4: Workflow for performing a Time-Kill Assay.

Conclusion

This compound demonstrates significant and potent activity against ciprofloxacin-resistant Staphylococcus aureus, including MRSA. Its efficacy is attributed to a balanced, dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV, and its ability to evade efflux by the NorA pump. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the management of infections caused by these challenging pathogens. The detailed protocols and pathway diagrams provided herein serve as a resource for researchers and drug development professionals working to combat antimicrobial resistance.

References

Methodological & Application

Garenoxacin's Efficacy in Murine Pneumonia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of garenoxacin in murine models of pneumonia, with a focus on experimental protocols and quantitative data. This compound, a des-F(6) quinolone, has demonstrated potent activity against key respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae. The following application notes and protocols are designed to guide researchers in designing and interpreting similar preclinical studies.

I. Summary of In Vivo Efficacy

This compound has shown significant efficacy in various murine pneumonia models, demonstrating high rates of bacterial eradication, increased survival, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles. Studies have highlighted its effectiveness against both wild-type and quinolone-resistant S. pneumoniae, as well as in complex scenarios such as secondary bacterial pneumonia following influenza virus infection.[1][2][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from various in vivo studies.

Table 1: this compound Efficacy Against Streptococcus pneumoniae in Murine Pneumonia Models

Mouse StrainBacterial StrainThis compound Dosage (mg/kg)Treatment ScheduleSurvival Rate (%)Reference
SwissS. pneumoniae P-4241 (Wild-type)25Every 12h for 6 doses100[2][4]
SwissS. pneumoniae P-4241 (Wild-type)50Every 12h for 6 doses100[2][4]
SwissS. pneumoniae C42-R2 (parC mutant)25Every 12h for 6 doses85[4]
SwissS. pneumoniae C42-R2 (parC mutant)50Every 12h for 6 doses100[4]
SwissS. pneumoniae Sp42-R1 (gyrA mutant)25Every 12h for 6 doses55[4]
SwissS. pneumoniae Sp42-R1 (gyrA mutant)50Every 12h for 6 doses93[4]
Not SpecifiedS. pneumoniae D-6888Not Specified24h treatmentSee Bacterial Eradication[5]

Table 2: Comparative Efficacy of this compound and Other Fluoroquinolones

Mouse StrainBacterial StrainTreatmentDosage (mg/kg)OutcomeReference
SwissS. pneumoniae (various mutants)This compound50Ineffective against double/triple mutants[2]
SwissS. pneumoniae (various mutants)Trovafloxacin200Ineffective against double/triple mutants[2]
Not SpecifiedS. pneumoniae D-6888This compoundNot Specified-2.02 ± 0.99 log10 CFU/mL change[5][6]
Not SpecifiedS. pneumoniae D-6888LevofloxacinNot Specified-0.97 ± 0.61 log10 CFU/mL change[5][6]

Table 3: Pharmacokinetic Parameters of this compound in Infected Mice

ParameterValueConditionsReference
Cmax17.3 µg/mL25 mg/kg dose in S. pneumoniae infected mice[2][4]
AUC48.5 µg·h/mL25 mg/kg dose in S. pneumoniae infected mice[2][4]
Cmax/MIC Ratio28825 mg/kg dose against strain P-4241[2][4]
AUC/MIC Ratio80825 mg/kg dose against strain P-4241[2][4]
Half-life0.7 to 1.6 hNeutropenic murine thigh infection model[7]

II. Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for establishing a murine pneumonia model to test the efficacy of this compound.

Murine Pneumonia Model Induction

This protocol describes the establishment of a lung infection in mice.

Materials:

  • Specific pathogen-free mice (e.g., Swiss mice)

  • Streptococcus pneumoniae strain of interest (e.g., P-4241)

  • Bacterial culture medium (e.g., Todd-Hewitt broth)

  • Saline or PBS

  • Anesthesia (e.g., isoflurane)

  • Micropipettes and sterile tips

Procedure:

  • Culture the desired S. pneumoniae strain to mid-log phase.

  • Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 10^5 to 10^7 CFU per inoculum).

  • Anesthetize the mice.

  • Inoculate the bacterial suspension intranasally or via intratracheal instillation. The volume is typically 20-50 µL.

  • Allow the mice to recover from anesthesia.

cluster_setup Bacterial Inoculum Preparation cluster_infection Infection Procedure A Culture S. pneumoniae to mid-log phase B Wash and resuspend bacteria in saline A->B C Adjust to desired CFU concentration B->C E Intranasal or intratracheal inoculation C->E Inoculum D Anesthetize mouse D->E F Monitor recovery E->F

Workflow for inducing murine pneumonia.
This compound Administration and Efficacy Assessment

This protocol outlines the treatment and subsequent evaluation of efficacy.

Materials:

  • This compound (or other test articles)

  • Vehicle for drug administration (e.g., sterile water)

  • Gavage needles or syringes for injection

  • Euthanasia supplies (e.g., CO2 chamber)

  • Surgical tools for lung harvesting

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Initiate treatment at a specified time post-infection (e.g., 3 or 18 hours).[2]

  • Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection) at the predetermined dosage and schedule (e.g., 25 mg/kg every 12 hours).[2]

  • Monitor the mice for signs of illness and record survival daily.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).

  • Calculate the change in bacterial count compared to untreated controls.

cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment G Initiate treatment post-infection H Administer this compound at specified dose and schedule G->H I Daily monitoring and survival recording H->I J Euthanize mice at endpoint I->J End of study K Harvest and homogenize lungs J->K L Plate serial dilutions K->L M Calculate CFU/lung L->M

Protocol for treatment and efficacy evaluation.

III. Key Considerations and Logical Relationships

The success of these in vivo studies hinges on the interplay between the host, the pathogen, and the therapeutic agent. The following diagram illustrates the logical relationships in a typical efficacy study.

Host Murine Model (e.g., Swiss mice) Infection Pneumonia Induction Host->Infection Pathogen S. pneumoniae (Wild-type or resistant) Pathogen->Infection Drug This compound Treatment Drug Administration Drug->Treatment Infection->Treatment Outcome Efficacy Readouts Treatment->Outcome Survival Survival Outcome->Survival Survival Rate Eradication Eradication Outcome->Eradication Bacterial Load (CFU) PKPD PKPD Outcome->PKPD Pharmacokinetics

Interplay of factors in efficacy studies.

IV. Conclusion

The data and protocols presented underscore the robust in vivo efficacy of this compound in murine models of pneumonia. These models are crucial for preclinical evaluation, providing essential data on survival, bacterial clearance, and PK/PD parameters. Researchers can utilize these application notes to design and execute studies that will further elucidate the therapeutic potential of this compound and other novel antimicrobial agents.

References

Garenoxacin Dosage and Administration in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of garenoxacin, a des-F(6)-quinolone antibiotic, as determined through various clinical trials. The information is intended to support research, scientific understanding, and drug development efforts.

Summary of this compound Dosage and Administration

This compound has been predominantly studied at a dosage of 400 mg administered orally once daily.[1][2][3][4] This dosing regimen was found to be safe and effective for treating community-acquired respiratory tract infections.[2][3] Clinical trials have evaluated treatment durations ranging from 5 to 14 days, depending on the type and severity of the infection.[3][5]

Table 1: this compound Dosage in Phase I, II, and III Clinical Trials
Clinical Trial Phase Dosage Range Studied Optimal Dose Identified Frequency Route of Administration
Phase I100 mg to 1200 mg[6]N/AOnce Daily[6]Oral[6]
Phase II200 mg or 400 mg[1]400 mg[1][2][3]Once Daily[1][2][3]Oral[2][3]
Phase III400 mg[1][4]400 mg[1][4]Once Daily[1][4]Oral[1]
Table 2: Treatment Duration in Clinical Trials for Specific Respiratory Tract Infections
Infection Type Recommended Treatment Duration Reference Clinical Trials
Community-Acquired Pneumonia (CAP)5 to 10 days[3]Phase II & III studies[2][3]
Acute Exacerbation of Chronic Bronchitis (AECB)5 to 10 days[3]Phase II studies[3]
Sinusitis7 to 10 days[7]Phase II studies[3][7]
Pharyngolaryngitis, Tonsillitis, Otitis Media5 to 7 days[7]Efficacy and safety studies[7]

Experimental Protocols

The following sections outline the general methodologies employed in key clinical trials of this compound.

Phase III Clinical Trial Protocol for Mild to Moderate Chronic Respiratory Diseases

This protocol is based on a confirmatory Phase III study to evaluate the efficacy and pharmacokinetics/pharmacodynamics of this compound.

Objective: To confirm the clinical efficacy and safety of 400 mg this compound administered once daily for 10 days in patients with mild or moderate chronic respiratory diseases.[1]

Study Design: A single-arm, open-label trial.[1]

Patient Population: 136 patients with mild or moderate chronic respiratory diseases.[1]

Inclusion Criteria:

  • Patients with a diagnosis of a chronic respiratory disease.

  • Patients were required to have at least two of the following symptoms: increased cough, dyspnea, or an increase in sputum volume.[1]

Exclusion Criteria:

  • Conditions that could mimic or complicate the evaluation of the infectious process.

  • Receipt of systemic antibiotics within 7 days prior to enrollment.

  • Diagnosed immunodeficiency diseases (though HIV-infected subjects without AIDS were eligible in some CAP studies).

  • Cystic fibrosis.

  • Clinically significant hepatic disease.

  • Serum creatinine level >2.0 mg/dL or requiring renal dialysis.

  • History of serious hypersensitivity to any quinolone.

  • Malabsorption syndromes.

  • Use of an investigational agent within 30 days prior to the study.

  • Pregnancy or breastfeeding.[3]

Treatment Regimen:

  • This compound 400 mg administered orally once daily for 10 days.[1]

Assessments:

  • Clinical Efficacy: Evaluated 7-14 days after the start of treatment.[1]

  • Pharmacokinetic Sampling: Blood samples were collected to determine plasma this compound concentrations. The timing of collection was optimized based on simulated drug concentration data.[1]

  • Safety: Monitoring of adverse events throughout the study.

Population Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Protocol

This protocol outlines the methodology for a population PK/PD analysis based on data from Phase I, II, and III clinical trials.

Objective: To characterize the population pharmacokinetics of this compound and to establish exposure-response relationships for both efficacy and safety.

Data Source: Plasma this compound concentration data from Phase I, II, and III studies.[1][2]

Pharmacokinetic Modeling:

  • A one-compartment model with first-order absorption and elimination was used to describe this compound pharmacokinetics.[2][3]

  • The model evaluated the influence of covariates such as creatinine clearance, ideal body weight, age, gender, and obesity on clearance and volume of distribution.[2][3]

Pharmacodynamic Analysis:

  • Efficacy: The relationship between the unbound area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) ratio and clinical/bacteriological response was assessed using logistic regression.[1][4] A target fAUC0-24/MIC ratio of >30 h was used to predict clinical efficacy.[1][4]

  • Safety: The relationship between drug exposure (AUC0-24 and Cmax) and the incidence of adverse events was examined.[1][4]

Analytical Methods:

  • Plasma concentrations of this compound were measured using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis. It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism contributes to its potent antimicrobial activity. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

Garenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topo_iv Topoisomerase IV This compound->topo_iv Inhibits dna_replication DNA Replication & Segregation dna_gyrase->dna_replication Enables dna_damage DNA Strand Breaks topo_iv->dna_replication Enables cell_death Bacterial Cell Death dna_damage->cell_death Leads to

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Workflow for this compound Dose Determination

The optimal clinical dose of this compound was determined through a structured process involving pharmacokinetic and pharmacodynamic modeling, culminating in confirmatory clinical trials.

Garenoxacin_Dose_Determination_Workflow phase1 Phase I Studies (100-600 mg in healthy volunteers) pk_pd_modeling Interim Population PK/PD Modeling phase1->pk_pd_modeling phase2 Phase II Studies (200 mg & 400 mg in patients) phase2->pk_pd_modeling monte_carlo Monte Carlo Simulation pk_pd_modeling->monte_carlo dose_prediction Prediction of Optimal Dose (400 mg once daily) monte_carlo->dose_prediction phase3 Confirmatory Phase III Study (400 mg once daily in patients) dose_prediction->phase3 final_analysis Final PK/PD Analysis for Efficacy and Safety phase3->final_analysis

Caption: Workflow for determining the optimal dose of this compound.

Factors Influencing this compound Pharmacokinetics

Several patient-specific factors have been identified to influence the pharmacokinetics of this compound, particularly its clearance and volume of distribution.

Garenoxacin_PK_Factors cluster_factors Patient Factors cluster_pk This compound Pharmacokinetics creatinine_clearance Creatinine Clearance clearance Clearance creatinine_clearance->clearance ideal_body_weight Ideal Body Weight ideal_body_weight->clearance volume_of_distribution Volume of Distribution ideal_body_weight->volume_of_distribution age Age age->clearance obesity Obesity obesity->clearance gender Gender gender->volume_of_distribution pseudoephedrine Concomitant Pseudoephedrine Use pseudoephedrine->clearance

Caption: Factors influencing this compound's pharmacokinetic parameters.

References

Garenoxacin in the Treatment of Skin and Soft Tissue Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin is a des-fluoro(6)-quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other fluoroquinolones.[1] Its potent action against common pathogens implicated in skin and soft tissue infections (SSTIs), such as Staphylococcus aureus and Streptococcus pyogenes, makes it a significant subject of research and clinical interest.[1][2] These application notes provide a comprehensive overview of this compound's utility in SSTIs, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4][5]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription.[6][7]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[3][5]

By forming a stable complex with both the enzyme and the bacterial DNA, this compound traps these enzymes in their cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in the inhibition of DNA synthesis and bacterial cell death.[5]

Garenoxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: this compound's mechanism of action.

In Vitro Efficacy

This compound has demonstrated high potency against a wide range of pathogens commonly isolated from SSTIs. The following tables summarize the minimum inhibitory concentration (MIC) data from surveillance studies.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Common SSTI Pathogens

OrganismThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Levofloxacin MIC₅₀ (µg/mL)Levofloxacin MIC₉₀ (µg/mL)Ciprofloxacin MIC₅₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)≤0.030.060.250.25≤0.120.25
Staphylococcus aureus (Oxacillin-resistant)1>4>2>2>2>2
Streptococcus pyogenes0.060.120.510.51
Escherichia coli≤0.030.12≤0.060.25≤0.030.06
Klebsiella pneumoniae≤0.030.120.120.25≤0.030.12
Pseudomonas aeruginosa1814≤0.251

Data compiled from the SENTRY Antimicrobial Surveillance Program.[2][7]

Pharmacokinetics and Tissue Penetration

This compound exhibits favorable pharmacokinetic properties, including good oral absorption and effective penetration into skin and soft tissues.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models and Humans

SpeciesDoseCmax (µg/mL)Tmax (h)Half-life (h)AUC₀₋₂₄ (µg·h/mL)
Rat10 mg/kg (oral)1.891.04.613.5
Dog5 mg/kg (oral)1.452.07.818.6
Monkey5 mg/kg (oral)1.122.06.512.9
Human400 mg (oral)~3.01-2~14~35

Data adapted from preclinical and clinical studies.[2][8]

A study in surgical patients demonstrated that a single 600 mg oral dose of this compound resulted in concentrations in incisional skin (3.06 ± 1.74 µg/g) and subcutaneous tissue (1.19 ± 1.23 µg/g) that exceeded the MIC₉₀ for many common SSTI pathogens.[5][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

2. Procedure: a. Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with pH adjustment if necessary) at a concentration of 1280 µg/mL. b. Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain concentrations ranging from 0.015 to 16 µg/mL. Dispense 50 µL of each dilution into the wells of a 96-well plate. c. Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Inoculation: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. Within 15 minutes, inoculate each well of the microtiter plate with 50 µL of the diluted inoculum, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. e. Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. f. Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prep_this compound Prepare this compound Stock & Dilutions Start->Prep_this compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_this compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.
Protocol 2: In Vivo Murine Skin and Soft Tissue Infection Model

This protocol describes a general method for establishing a localized skin infection in mice to evaluate the efficacy of this compound.

1. Materials:

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Electric shaver and depilatory cream

  • Sterile cotton swabs

  • This compound formulation for oral or topical administration

  • Calipers

  • Sterile PBS

2. Procedure: a. Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsum and apply a depilatory cream to remove remaining hair. b. Skin Abrasion (Optional but recommended): Gently abrade the depilated skin with a sterile needle or fine-grit sandpaper to disrupt the stratum corneum. c. Infection: Prepare a mid-logarithmic phase culture of S. aureus in TSB, wash the cells with PBS, and resuspend to a concentration of 1 x 10⁸ CFU/mL. Apply 10 µL of the bacterial suspension to the prepared skin area. d. Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound. Administer the drug via the desired route (e.g., oral gavage or topical application) at the selected dose and frequency for a specified duration (e.g., 3-7 days). A control group should receive a vehicle. e. Monitoring: Daily, measure the lesion size (length and width) with calipers and record clinical observations (e.g., erythema, edema, abscess formation). f. Bacterial Load Determination: At the end of the experiment, euthanize the mice and excise the infected skin tissue. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA to determine the number of CFU per gram of tissue.

Protocol 3: Time-Kill Assay

This assay determines the rate of bacterial killing by this compound over time.[10]

1. Materials:

  • This compound

  • Bacterial isolate

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline

  • TSA plates

2. Procedure: a. Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL. b. Drug Addition: Add this compound to the bacterial suspensions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic. c. Incubation and Sampling: Incubate the tubes at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube. d. Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline and plate onto TSA plates. e. Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. f. Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.[11]

Conclusion

This compound demonstrates potent in vitro activity and favorable pharmacokinetic properties for the treatment of skin and soft tissue infections. The provided protocols offer standardized methods for the preclinical and in vitro evaluation of this compound's efficacy. Further research utilizing these and other models will continue to elucidate the full potential of this antibiotic in managing SSTIs.

References

Garenoxacin In Vivo Efficacy Testing Against Anaerobic Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of garenoxacin, a des-F(6)-quinolone antibiotic, against anaerobic bacterial infections. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.

Introduction

This compound has demonstrated potent in vitro activity against a broad spectrum of anaerobic bacteria, including clinically important species such as Bacteroides fragilis and Clostridium species. In vivo models are crucial for validating this in vitro activity and determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters that correlate with efficacy in a complex biological system. This document outlines established murine models of anaerobic infection—specifically intra-abdominal and subcutaneous abscess models—that are suitable for testing this compound.

In Vitro Activity of this compound Against Anaerobic Bacteria

A summary of the in vitro activity of this compound against various anaerobic isolates is presented below. This data is essential for selecting appropriate bacterial strains and determining relevant concentrations for in vivo studies.

Table 1: In Vitro Activity of this compound Against Clinically Relevant Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis group3300.52
Prevotella spp.Not Specified0.252
Fusobacterium spp.Not Specified0.250.5
Porphyromonas spp.Not Specified0.1250.25
Clostridium spp.Not Specified0.251
Clostridium difficile462>64
Gram-positive anaerobic cocciNot Specified0.1250.25

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

In Vivo Models for Testing this compound

The following are detailed protocols for two widely accepted murine models for studying anaerobic infections. These can be adapted to evaluate the efficacy of this compound.

Murine Intra-Abdominal Abscess Model

This model mimics polymicrobial intra-abdominal infections that often occur after bowel perforation. It is particularly relevant for testing antibiotics against members of the Bacteroides fragilis group.

Experimental Workflow

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Bact_prep Bacterial Culture (e.g., B. fragilis + E. coli) Inoc_prep Inoculum Preparation (with sterile cecal contents) Bact_prep->Inoc_prep Infection Intraperitoneal Injection Inoc_prep->Infection Animal_prep Animal Acclimatization (e.g., CD-1 or BALB/c mice) Animal_prep->Infection Treatment This compound Administration (Subcutaneous or Oral) Infection->Treatment Control Vehicle Control Infection->Control Monitoring Monitor Animal Health (Weight, Clinical Score) Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis (e.g., 7-10 days post-infection) Monitoring->Endpoint Analysis Abscess Scoring & Bacterial Load (CFU/abscess or /gram tissue) Endpoint->Analysis

Murine Intra-Abdominal Abscess Model Workflow

Protocol:

  • Bacterial Strains and Inoculum Preparation:

    • Co-culture a clinically relevant strain of Bacteroides fragilis (e.g., ATCC 25285) and a facultative anaerobe such as Escherichia coli (e.g., ATCC 25922).

    • Harvest bacteria in the mid-logarithmic phase, wash with sterile saline, and resuspend to the desired concentration (e.g., 10⁸ CFU/mL for each organism).

    • Prepare an adjuvant by autoclaving murine cecal contents, which serves as a sterile irritant to promote abscess formation.

    • The final inoculum consists of the bacterial suspension mixed with the sterile cecal contents.

  • Animal Model:

    • Use male or female CD-1 or BALB/c mice, 6-8 weeks old.

    • Administer the inoculum (typically 0.25 mL) via intraperitoneal injection.

  • This compound Treatment:

    • Based on pharmacokinetic data in mice, a suggested starting dose of this compound is 10-50 mg/kg, administered subcutaneously or orally once or twice daily. The optimal dose should be determined in preliminary dose-ranging studies.

    • Initiate treatment 1-4 hours post-infection and continue for 5-7 days.

    • Include a vehicle control group receiving the same volume of the vehicle used to dissolve this compound.

  • Efficacy Endpoints:

    • Monitor animal mortality, body weight, and clinical signs of illness daily.

    • At the end of the treatment period, euthanize the animals and perform a laparotomy.

    • Score the formation and severity of intra-abdominal abscesses.

    • Excise abscesses, homogenize, and perform quantitative bacteriology (CFU counts) to determine the bacterial load of both the anaerobic and aerobic organisms.

Murine Subcutaneous Abscess Model

This model is useful for evaluating the efficacy of antibiotics against localized soft tissue infections caused by anaerobic bacteria.

Experimental Workflow

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Bact_prep Anaerobic Bacterial Culture (e.g., B. fragilis) Inoc_prep Inoculum Preparation Bact_prep->Inoc_prep Infection Subcutaneous Injection Inoc_prep->Infection Animal_prep Animal Preparation (Shave flank) Animal_prep->Infection Treatment This compound Administration (e.g., daily for 5 days) Infection->Treatment Control Vehicle Control Infection->Control Measurement Measure Abscess Size (daily) Treatment->Measurement Control->Measurement Endpoint Endpoint Analysis (e.g., Day 6) Measurement->Endpoint Analysis Bacterial Load Determination (CFU/abscess) Endpoint->Analysis

Murine Subcutaneous Abscess Model Workflow

Protocol:

  • Bacterial Strain and Inoculum Preparation:

    • Culture a pure strain of an anaerobic bacterium, such as Bacteroides fragilis, to the desired growth phase.

    • Prepare the inoculum by resuspending the bacteria in a suitable medium, potentially with a cytodextran bead slurry to promote localization of the infection. A typical inoculum would be 10⁷-10⁸ CFU in a volume of 0.1-0.2 mL.

  • Animal Model:

    • Use Swiss Webster or similar strains of mice.

    • Shave the hair on the flank of the mouse one day prior to infection.

    • Inject the bacterial inoculum subcutaneously into the shaved area.

  • This compound Treatment:

    • Administer this compound at a dosage determined from pharmacokinetic studies (e.g., 10-50 mg/kg) via a systemic route (subcutaneous or oral) or locally, depending on the study's objective.

    • Begin treatment shortly after infection and continue for a specified period (e.g., 5 days).

    • A control group receiving the vehicle is essential.

  • Efficacy Endpoints:

    • Measure the dimensions of the developing abscess daily using calipers.

    • Determine the abscess weight.

    • Homogenize the abscess tissue and perform serial dilutions for quantitative culture to determine the number of viable bacteria (CFU/abscess).

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound in the animal model being used is critical for designing an effective dosing regimen. Studies in rats, dogs, and monkeys have shown that this compound is well-absorbed orally and undergoes phase II metabolism. In a neutropenic mouse thigh infection model, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was predictive of efficacy. It is recommended to perform a preliminary pharmacokinetic study in the chosen mouse strain to determine key parameters such as Cmax, Tmax, and AUC to inform dose selection for efficacy studies.

Data Presentation and Analysis

All quantitative data from these in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 2: Example Data Table for Murine Intra-Abdominal Abscess Model

Treatment GroupDose (mg/kg)Number of Animals with Abscesses/TotalMean Abscess Score (± SD)Mean Log10 CFU/Abscess (± SD)
Vehicle Control-10/103.5 ± 0.58.2 ± 0.7
This compound106/101.8 ± 0.65.1 ± 0.9
This compound302/100.5 ± 0.32.3 ± 0.5*

*Statistically significant difference compared to vehicle control (p < 0.05).

Table 3: Example Data Table for Murine Subcutaneous Abscess Model

Treatment GroupDose (mg/kg)Mean Abscess Diameter (mm ± SD) on Day 5Mean Abscess Weight (g ± SD)Mean Log10 CFU/Abscess (± SD)
Vehicle Control-12.3 ± 1.50.8 ± 0.29.1 ± 0.6
This compound206.8 ± 1.10.3 ± 0.14.5 ± 0.8
This compound503.2 ± 0.90.1 ± 0.05<2.0

*Statistically significant difference compared to vehicle control (p < 0.05).

Conclusion

The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound against anaerobic bacterial infections. By combining the extensive in vitro data with well-designed animal studies, researchers can effectively assess the therapeutic potential of this compound and gather the necessary data to support its further development. Careful consideration of pharmacokinetic and pharmacodynamic principles is essential for the successful execution and interpretation of these studies.

Garenoxacin in Pediatric Infectious Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Garenoxacin is not currently approved for use in pediatric populations. The following information is intended for research purposes only and is based on preclinical data and established principles of pediatric drug development. Any clinical application of this compound in children would require rigorous investigation under approved clinical trial protocols.

Introduction

This compound is a des-fluoro(6)-quinolone antibiotic with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It exerts its bactericidal effect by inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3] While this compound has been studied in adults for respiratory tract infections, its application in pediatric infectious diseases remains unexplored clinically. A significant barrier to the use of fluoroquinolones in children is the risk of arthropathy (joint damage), which has been observed in juvenile animal studies with some agents in this class.[4] However, preclinical studies suggest that this compound may have a more favorable safety profile in this regard compared to other fluoroquinolones, presenting a potential opportunity for its development as a treatment for specific pediatric infections, particularly those caused by multidrug-resistant pathogens where therapeutic options are limited.

These application notes provide a summary of the available preclinical data on this compound relevant to pediatric use and outline hypothetical protocols for future research, including in vitro susceptibility testing and a proposed clinical trial design.

Mechanism of Action

This compound functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the likelihood of resistance development.[2][3]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional strain during DNA replication and transcription.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for cell division.

By inhibiting both enzymes, this compound effectively blocks bacterial DNA synthesis and replication, leading to bacterial cell death.

Garenoxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked by this compound

Diagram 1: Mechanism of action of this compound.

Preclinical Safety Data: Articular Toxicity in Juvenile Animals

A key consideration for the use of any fluoroquinolone in children is the potential for chondrotoxicity. A pivotal preclinical study evaluated the articular toxicity of this compound in juvenile beagle dogs and compared it with ciprofloxacin and norfloxacin. The results indicated a lower incidence and severity of articular lesions with this compound, even at higher plasma concentrations.

Table 1: Comparative Articular Toxicity of this compound in Juvenile Beagle Dogs (Intravenous Administration) [5]

Treatment Group (Dose)Number of Animals with Articular LesionsAffected JointsMean AUC₀₋∞ (µg·hr/mL)
This compound (30 mg/kg)0 / 3None164
This compound (60 mg/kg)1 / 3Shoulder, Elbow, KneeNot Reported
Ciprofloxacin (30 mg/kg)3 / 3Shoulder, Elbow, Carpus, Hip, Knee, Tarsus68.1
Norfloxacin (30 mg/kg)3 / 3Shoulder, Elbow, Carpus, Hip, Knee, Tarsus65.7
Norfloxacin (60 mg/kg)3 / 3Shoulder, Elbow, Carpus, Hip, Knee, TarsusNot Reported

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

In Vitro Activity Against Pediatric Pathogens

While specific data on pediatric isolates is limited, studies on common respiratory pathogens provide an indication of this compound's potential efficacy. This compound has demonstrated potent in vitro activity against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including strains resistant to other classes of antibiotics.[6][7]

Table 2: In Vitro Activity of this compound Against Key Respiratory Pathogens

OrganismThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae≤0.030.06[6]
Haemophilus influenzae0.06≤0.03[6][7]
Moraxella catarrhalisNot Reported≤0.03[8]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol: Preclinical Assessment of Articular Toxicity in Juvenile Animals

This protocol outlines a general methodology for assessing the chondrotoxicity of a novel fluoroquinolone like this compound in a juvenile animal model, based on published studies.[5]

Preclinical_Workflow start Start: Juvenile Animal Model Selection (e.g., Beagle Dogs, 3-4 months old) grouping Animal Grouping (Treatment, Comparator, Control) start->grouping dosing Drug Administration (e.g., 7-day oral or IV dosing) grouping->dosing monitoring Clinical Observation (Lameness, joint swelling, behavior) dosing->monitoring pk_sampling Pharmacokinetic Sampling (Blood collection at specified time points) dosing->pk_sampling necropsy Necropsy & Tissue Collection (Joint cartilage, synovial fluid) monitoring->necropsy data_analysis Data Analysis (Comparison of lesion scores, PK/PD analysis) pk_sampling->data_analysis histopathology Histopathological Examination (Microscopic evaluation of cartilage lesions) necropsy->histopathology histopathology->data_analysis end End: Safety Profile Assessment data_analysis->end

Diagram 2: Preclinical workflow for articular toxicity assessment.

Objective: To evaluate the potential for this compound to induce arthropathy in a juvenile animal model compared to a known chondrotoxic fluoroquinolone and a vehicle control.

Materials:

  • Juvenile beagle dogs (approximately 3-4 months of age)

  • This compound (test article)

  • Comparator fluoroquinolone (e.g., ciprofloxacin)

  • Vehicle control

  • Standard laboratory equipment for dosing, blood collection, and clinical pathology

  • Histopathology equipment

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals to the facility for at least one week. Randomly assign animals to treatment groups (e.g., this compound low dose, this compound high dose, comparator, vehicle control).

  • Dosing: Administer the test articles and control orally or intravenously for a specified duration (e.g., 7 consecutive days).

  • Clinical Observations: Conduct daily observations for any signs of toxicity, paying close attention to gait, posture, and any signs of joint pain or swelling.

  • Pharmacokinetic Analysis: Collect blood samples at predetermined time points after the first and last doses to determine plasma drug concentrations and calculate pharmacokinetic parameters (e.g., Cmax, AUC).

  • Necropsy and Tissue Collection: At the end of the study period, euthanize the animals and perform a thorough necropsy. Collect articular cartilage samples from major weight-bearing joints (e.g., femoral head, humeral head, knee).

  • Histopathology: Process the collected cartilage samples for histopathological examination. Score the presence and severity of any lesions (e.g., chondrocyte necrosis, fissures, erosions).

  • Data Analysis: Compare the incidence and severity of articular lesions between the treatment groups. Correlate the findings with the pharmacokinetic data.

Proposed Protocol: Phase I/II Clinical Trial of this compound in Pediatric Patients with Complicated Community-Acquired Pneumonia (cCAP)

This hypothetical protocol is based on FDA and EMA guidelines for pediatric drug development and study designs for other fluoroquinolones in children.[9][10][11][12]

Clinical_Trial_Workflow screening Patient Screening & Enrollment (Age-stratified cohorts, informed consent/assent) randomization Randomization (this compound vs. Standard of Care) screening->randomization treatment Treatment Period (e.g., 10 days) randomization->treatment pk_pd_sampling Pharmacokinetic/Pharmacodynamic Sampling (Sparse sampling schedule) treatment->pk_pd_sampling safety_monitoring Safety Monitoring (AEs, musculoskeletal assessments, labs) treatment->safety_monitoring efficacy_assessment Efficacy Assessment (Clinical response at Test-of-Cure visit) treatment->efficacy_assessment data_analysis Data Analysis (PK modeling, safety & efficacy comparison) pk_pd_sampling->data_analysis safety_monitoring->data_analysis follow_up Long-Term Follow-up (e.g., 12 months for musculoskeletal safety) efficacy_assessment->follow_up follow_up->data_analysis end End of Study data_analysis->end

Diagram 3: Proposed workflow for a pediatric clinical trial.

Title: A Phase I/II, Randomized, Open-Label, Multicenter Study to Evaluate the Pharmacokinetics, Safety, and Efficacy of this compound in Pediatric Patients with Complicated Community-Acquired Pneumonia.

Objectives:

  • Primary: To characterize the pharmacokinetics of this compound in different pediatric age groups and to evaluate its safety and tolerability.

  • Secondary: To assess the clinical efficacy of this compound in treating cCAP in pediatric patients.

Study Design:

  • A two-part study:

    • Part 1 (Pharmacokinetics and Safety): Open-label, non-comparative, dose-finding study in a small number of patients in different age cohorts (e.g., 12 to <18 years, 6 to <12 years, 2 to <6 years, 6 months to <2 years).

    • Part 2 (Efficacy and Safety): Randomized, open-label, active-controlled study comparing this compound to a standard-of-care antibiotic (e.g., amoxicillin-clavulanate or a cephalosporin).

  • Patient Population: Children aged 6 months to <18 years with a diagnosis of cCAP requiring hospitalization and who have failed initial standard therapy or have a known or suspected infection with a pathogen resistant to standard therapies.

  • Dosing:

    • Part 1: Ascending doses will be evaluated in each age cohort to identify a dose that results in a pharmacokinetic profile comparable to the effective adult dose.

    • Part 2: The age-appropriate dose determined in Part 1 will be used.

  • Pharmacokinetic Assessments: A sparse sampling strategy will be employed to minimize blood draws in each child. Population pharmacokinetic modeling will be used to analyze the data.

  • Safety Assessments:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

    • Regular musculoskeletal examinations by a pediatric rheumatologist or orthopedic specialist.

    • Standard laboratory safety tests (hematology, chemistry, urinalysis).

    • Long-term follow-up (e.g., up to 12 months post-treatment) for any potential musculoskeletal AEs.

  • Efficacy Assessments:

    • Clinical response (cure, failure, indeterminate) at the test-of-cure visit (e.g., 7-14 days after the end of therapy).

    • Microbiological response (eradication, presumed eradication, persistence) in patients with a baseline pathogen identified.

    • Radiological response.

Protocol: In Vitro Susceptibility Testing of Pediatric Clinical Isolates

Objective: To determine the in vitro activity of this compound against a panel of recent bacterial isolates from pediatric patients with infectious diseases.

Materials:

  • This compound analytical powder

  • Comparator antibiotics

  • Bacterial isolates from pediatric clinical samples (e.g., respiratory, urine, blood)

  • Cation-adjusted Mueller-Hinton broth

  • Microdilution plates

  • Incubator

Procedure:

  • Isolate Identification: Confirm the identity of the bacterial isolates using standard microbiological methods.

  • Antimicrobial Stock Solution Preparation: Prepare stock solutions of this compound and comparator antibiotics according to CLSI guidelines.

  • MIC Testing: Perform broth microdilution susceptibility testing according to CLSI standards. Inoculate microdilution plates containing serial twofold dilutions of the antibiotics with a standardized bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial species.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Data Analysis: Calculate the MIC₅₀ and MIC₉₀ values for this compound and comparator agents against the panel of pediatric isolates.

Conclusion and Future Directions

The available preclinical data suggest that this compound may have a more favorable safety profile concerning articular toxicity compared to some older fluoroquinolones, a critical consideration for pediatric use. Its potent in vitro activity against common respiratory pathogens further supports its potential as a therapeutic option for pediatric infectious diseases, particularly in cases of antibiotic resistance. However, the complete lack of clinical data in children necessitates a cautious and systematic approach to its development for this population. The proposed protocols for preclinical and clinical research provide a framework for generating the necessary pharmacokinetic, safety, and efficacy data to determine the potential role of this compound in pediatric medicine. Future research should focus on conducting well-designed studies in juvenile animal models to further characterize its safety profile, followed by carefully controlled clinical trials in pediatric patients with specific infectious diseases for which there is a clear unmet medical need.

References

Troubleshooting & Optimization

Technical Support Center: Garenoxacin and Efflux Pump Inhibition in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interplay between the fluoroquinolone antibiotic Garenoxacin and bacterial efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][2][3] By disrupting these processes, this compound leads to breaks in the DNA strands and ultimately results in rapid bacterial cell death.[1][2]

Q2: How do bacterial efflux pumps contribute to this compound resistance?

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics like this compound, out of the bacterial cell.[5][6][7] This reduces the intracellular concentration of the antibiotic, preventing it from reaching its target enzymes (DNA gyrase and topoisomerase IV) in sufficient concentrations to be effective.[8] Overexpression of these pumps is a common mechanism of multidrug resistance in bacteria.[9][10][11]

Q3: Which families of efflux pumps are typically involved in fluoroquinolone resistance?

Several families of efflux pumps are implicated in fluoroquinolone resistance, including:

  • Resistance-Nodulation-Division (RND) family: Predominantly in Gram-negative bacteria, these are major contributors to multidrug resistance.[9][12][13]

  • Major Facilitator Superfamily (MFS): Found in both Gram-positive and Gram-negative bacteria.[9][14]

  • Multidrug and Toxic Compound Extrusion (MATE) family. [9][11]

  • ATP-Binding Cassette (ABC) family. [9][15]

  • Small Multidrug Resistance (SMR) family. [9][15]

Q4: What are Efflux Pump Inhibitors (EPIs) and how do they work?

Efflux Pump Inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps.[12][16] By doing so, they can restore the effectiveness of antibiotics that are otherwise expelled by these pumps.[12] EPIs can work through various mechanisms, such as competing with the antibiotic for the same binding site on the pump or binding to a different site that non-competitively inhibits the pump's function.[12]

Q5: Is this compound an efflux pump inhibitor?

Current scientific literature primarily describes this compound as a substrate for bacterial efflux pumps, not an inhibitor.[17][18] Resistance to this compound can arise from the overexpression of these pumps.[17][18] Research efforts are focused on finding EPIs that can be used in combination with this compound to overcome this resistance mechanism.

Troubleshooting Experimental Workflows

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
  • Possible Cause: Variability in the expression levels of efflux pumps in the bacterial culture. Efflux pump expression can be influenced by growth phase and environmental conditions.[10]

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Always use a standardized inoculum from a fresh overnight culture grown under consistent conditions.

    • Control for Growth Phase: Ensure that bacteria are in the same growth phase (e.g., mid-logarithmic phase) for each experiment.

    • Use a Reference Strain: Include a well-characterized reference strain with a known this compound MIC in every assay.

    • Consider an EPI: Perform parallel MIC assays with and without a known efflux pump inhibitor (e.g., PAβN for RND pumps) to assess the contribution of efflux to the MIC.[11][19] A significant reduction in MIC in the presence of an EPI suggests efflux pump activity.

Problem 2: No significant difference in this compound MIC with the addition of a known Efflux Pump Inhibitor (EPI).
  • Possible Cause 1: The primary mechanism of resistance in the bacterial strain is not due to efflux pumps targeted by the specific EPI. Other resistance mechanisms like target site mutations in DNA gyrase or topoisomerase IV might be dominant.[8][9][11]

  • Troubleshooting Steps:

    • Sequence Target Genes: Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes to check for mutations.[11]

    • Use a Broader Range of EPIs: Test different EPIs that target various families of efflux pumps.

  • Possible Cause 2: The concentration of the EPI used is suboptimal or toxic to the bacteria.

  • Troubleshooting Steps:

    • Determine EPI MIC: First, determine the MIC of the EPI alone to ensure that the concentration used in the synergy assay is non-bactericidal.

    • Perform a Checkerboard Assay: Use a checkerboard (matrix) titration of both this compound and the EPI to identify the optimal synergistic concentrations.

Problem 3: High background fluorescence in ethidium bromide (EtBr) accumulation assays.
  • Possible Cause 1: The concentration of EtBr is too high, leading to excessive non-specific binding.

  • Troubleshooting Steps:

    • Optimize EtBr Concentration: Titrate the EtBr concentration to find the lowest concentration that gives a detectable signal without high background fluorescence.

  • Possible Cause 2: The bacterial cells are not properly washed, leaving extracellular EtBr.

  • Troubleshooting Steps:

    • Improve Washing Steps: Increase the number and volume of washing steps with a suitable buffer (e.g., phosphate-buffered saline) after loading the cells with EtBr.

  • Possible Cause 3: The bacterial cells are losing viability, leading to membrane permeabilization and increased EtBr uptake.

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a viability stain (e.g., with propidium iodide) to ensure that the cell membrane integrity is maintained throughout the experiment.

    • Optimize Incubation Conditions: Ensure that the incubation time and temperature are not detrimental to the bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with an Efflux Pump Inhibitor

This protocol determines the effect of an EPI on the MIC of this compound.

  • Bacterial Culture Preparation:

    • Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to a standardized concentration, typically 0.5 McFarland standard.

  • Preparation of Antibiotic and EPI Solutions:

    • Prepare stock solutions of this compound and the chosen EPI (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN) in an appropriate solvent.

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

    • Prepare two sets of plates: one with only this compound dilutions and another with this compound dilutions plus a fixed, sub-inhibitory concentration of the EPI.[20]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no antibiotic or EPI) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • A significant decrease (typically ≥4-fold) in the this compound MIC in the presence of the EPI indicates the involvement of efflux pumps in resistance.[11]

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of EtBr, a substrate for many efflux pumps.[21]

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup:

    • In a 96-well black microplate, add the bacterial suspension to each well.

    • Add EtBr to a final concentration that is known to be a substrate for the efflux pumps of the test organism.

    • To test the effect of this compound on efflux, add varying concentrations of this compound to the wells. Include a positive control with a known EPI and a negative control with no inhibitor.

    • To de-energize the cells and inhibit proton motive force-dependent efflux, carbonyl cyanide m-chlorophenylhydrazone (CCCP) can be added to a set of control wells.[22]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.[21]

  • Data Analysis:

    • Plot fluorescence intensity against time.

    • Lower fluorescence intensity in the absence of an inhibitor compared to its presence indicates active efflux of EtBr.

    • An increase in fluorescence in the presence of this compound would suggest it inhibits the efflux of EtBr.

Data Presentation

Table 1: Effect of an Efflux Pump Inhibitor (PAβN) on this compound MIC

Bacterial StrainThis compound MIC (µg/mL)This compound MIC + PAβN (µg/mL)Fold Change in MIC
Wild-Type Strain0.50.252
Resistant Isolate 1818
Resistant Isolate 2422

This table illustrates how the presence of an EPI can significantly reduce the MIC of this compound in a resistant strain with active efflux pumps.

Table 2: Ethidium Bromide Accumulation Assay Results

ConditionRelative Fluorescence Units (RFU) at 30 min
No Inhibitor1500
+ this compound (Test)1800
+ Known EPI (Positive Control)4500
+ CCCP (De-energized Control)5000

This table shows a hypothetical scenario where this compound slightly increases EtBr accumulation, suggesting weak inhibition of efflux, while a known EPI and CCCP show strong effects.

Visualizations

experimental_workflow Workflow for Investigating this compound Efflux cluster_mic MIC Determination cluster_accumulation Accumulation Assay cluster_analysis Data Analysis & Interpretation mic_garen Determine this compound MIC compare_mic Compare MICs mic_garen->compare_mic mic_epi Determine this compound MIC + Efflux Pump Inhibitor mic_epi->compare_mic analyze_mic Analyze Fold Change in MIC compare_mic->analyze_mic prep_cells Prepare Bacterial Cells add_etbr Add EtBr +/- this compound/EPI prep_cells->add_etbr measure_fluor Measure Fluorescence add_etbr->measure_fluor analyze_fluor Analyze Fluorescence Curves measure_fluor->analyze_fluor conclusion Draw Conclusions on Efflux Involvement analyze_mic->conclusion analyze_fluor->conclusion

Caption: Workflow for studying this compound efflux.

signaling_pathway Mechanism of Efflux Pump-Mediated Resistance Garen_in This compound (Extracellular) Pump Efflux Pump (e.g., RND, MFS) Garen_in->Pump Influx Target DNA Gyrase/ Topoisomerase IV Garen_in->Target Intracellular Accumulation Garen_out This compound (Extracellular) EPI Efflux Pump Inhibitor EPI->Pump Blocks Pump->Garen_out Efflux Resistance Bacterial Resistance Pump->Resistance Overexpression leads to Inhibition Inhibition of DNA Synthesis Target->Inhibition Susceptibility Bacterial Susceptibility Inhibition->Susceptibility

Caption: Efflux pump resistance mechanism.

References

Garenoxacin In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with Garenoxacin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?

A1: this compound's solubility is highly pH-dependent. As a fluoroquinolone antibiotic, it contains both acidic (carboxylic acid) and basic (amine) functional groups, making it an amphoteric molecule. Its lowest solubility is at its isoelectric point, which is near neutral pH (around 7.0). Most standard cell culture media are buffered to a physiological pH of 7.2-7.4, which is where this compound's aqueous solubility is minimal. Precipitation upon addition to neutral media is a common issue.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound Mesylate.[1] It is soluble in DMSO up to 100 mg/mL with the assistance of ultrasonication.[1] Fresh, anhydrous DMSO should be used, as the presence of water can reduce the solubility.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: While this compound Mesylate has some solubility in water (approximately 10-12.5 mg/mL with warming or ultrasonication), preparing a high-concentration stock solution in neutral aqueous buffers like PBS is not recommended due to the high probability of precipitation.[1] If an aqueous stock is required, use a slightly acidic solution (e.g., 0.1 N HCl) where this compound exhibits higher solubility.[2]

Q4: How should I prepare my working solution of this compound in cell culture media to avoid precipitation?

A4: The key is to perform a serial dilution and ensure rapid mixing. First, prepare a high-concentration stock solution in DMSO. Then, dilute this stock in your cell culture medium to the final desired concentration in a stepwise manner. It is crucial to add the this compound stock solution to the medium while vortexing or swirling to ensure immediate and thorough mixing, which helps to avoid localized high concentrations that can lead to precipitation.

Q5: My experiment runs for 72 hours. Is this compound stable in cell culture medium for that long?

A5: The stability of this compound in cell culture media over extended periods has not been extensively reported in publicly available literature. As with many compounds, stability can be affected by factors such as temperature, light exposure, and interactions with media components. For long-term experiments, it is advisable to either replace the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) or to conduct a stability study under your specific experimental conditions.

Physicochemical Properties of this compound Mesylate

The solubility of this compound is intrinsically linked to its chemical properties. Understanding these properties is essential for troubleshooting.

PropertyValueSource
Molecular Formula C₂₃H₂₀F₂N₂O₄ · CH₄O₃S · H₂O (Mesylate Monohydrate)[1]
Molecular Weight 540.53 g/mol (Mesylate Monohydrate)[1]
pKa (Strongest Acidic) 6.05[3]
pKa (Strongest Basic) 8.88[3]
Water Solubility 10-12.5 mg/mL (with warming or ultrasonication)[1]
DMSO Solubility 100 mg/mL (with ultrasonication)[1]
Methanol Solubility Slightly soluble (heating may be required)[4]
DMF Solubility Slightly soluble (heating may be required)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO

Materials:

  • This compound Mesylate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out the required amount of this compound Mesylate powder in a sterile container. For a 10 mM stock solution, this will be 5.41 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous, sterile DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid has not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound Mesylate stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile conical tubes or flasks

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in medium (10 µL of stock in 90 µL of medium).

  • Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed medium while continuously vortexing or swirling the medium. This ensures rapid dispersal of the DMSO-solubilized drug into the aqueous environment, minimizing the risk of precipitation.

  • Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, consider preparing a fresh solution with a lower final concentration or a higher percentage of DMSO (if tolerated by your cells).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

Garenoxacin_Solubility_Troubleshooting This compound In Vitro Solubility Troubleshooting cluster_prep Preparation cluster_observe Observation cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Start: this compound Powder stock_prep Prepare High-Concentration Stock in Anhydrous DMSO start->stock_prep Protocol 1 working_prep Prepare Working Solution in Pre-warmed Medium stock_prep->working_prep Protocol 2 observe Observe for Precipitation working_prep->observe precip Precipitation Occurs? observe->precip check_dmso Check DMSO Quality (Anhydrous?) precip->check_dmso Yes success Clear Solution: Proceed with Experiment precip->success No check_dmso->stock_prep Use Fresh DMSO check_dilution Review Dilution Technique (Rapid Mixing?) check_dmso->check_dilution DMSO OK check_dilution->working_prep Improve Mixing lower_conc Lower Final Concentration check_dilution->lower_conc Technique OK lower_conc->working_prep Try Lower Conc. acidify_media Consider Media Acidification (If Experiment Allows) lower_conc->acidify_media Still Precipitates acidify_media->working_prep Adjust pH fail Persistent Precipitation: Consult Literature for Alternative Formulation Strategies acidify_media->fail Precipitation Persists/ Not Feasible

Troubleshooting workflow for this compound solubility.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. This is not a signaling pathway in the traditional sense of a cell signaling cascade but rather a direct inhibition of essential enzymes. The experimental workflow for assessing this compound's in vitro efficacy (e.g., Minimum Inhibitory Concentration - MIC testing) is what is impacted by its solubility.

The following diagram illustrates the relationship between proper solution preparation and obtaining reliable experimental results.

Garenoxacin_Experiment_Workflow Impact of this compound Solubility on In Vitro Experiments cluster_prep Solution Preparation cluster_quality Solution Quality cluster_experiment In Vitro Experiment (e.g., MIC Assay) cluster_results Results Interpretation solubilization Proper Solubilization (e.g., DMSO Stock) dilution Correct Dilution into Aqueous Medium solubilization->dilution clear_solution Homogeneous, Clear Working Solution dilution->clear_solution precipitated_solution Precipitated/Heterogeneous Working Solution dilution->precipitated_solution drug_exposure Exposure to this compound clear_solution->drug_exposure precipitated_solution->drug_exposure bacterial_culture Bacterial Culture bacterial_culture->drug_exposure readout Measure Bacterial Growth (e.g., OD600) drug_exposure->readout reliable_data Reliable & Reproducible Data readout->reliable_data From Clear Solution unreliable_data Unreliable & Inaccurate Data readout->unreliable_data From Precipitated Solution

Impact of solubility on experimental outcomes.

References

Garenoxacin adverse effects and toxicity in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Garenoxacin Preclinical Toxicology Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the adverse effects and toxicity of this compound in preclinical studies.

Articular Toxicity (Chondrotoxicity)

FAQ 1: What is the potential for this compound to cause articular toxicity in juvenile animals, and how does it compare to other fluoroquinolones?

Answer: this compound has demonstrated a significantly lower potential for articular toxicity in juvenile animals compared to other fluoroquinolones like ciprofloxacin and norfloxacin.[1] In a study using juvenile beagle dogs, no articular toxicity was observed at an intravenous dose of 30 mg/kg of this compound.[1] At a higher dose of 60 mg/kg, only one out of three dogs showed histopathological lesions in the articular cartilage.[1] In contrast, all dogs treated with 30 mg/kg of ciprofloxacin or 30 and 60 mg/kg of norfloxacin developed cartilage lesions.[1] This lower toxicity is notable because the concentration of this compound in plasma and joint tissue was found to be higher than that of the comparator quinolones, suggesting a lower intrinsic chondrotoxic potential.[1]

Troubleshooting Guide: Unexpected Articular Lesions in this compound-Treated Juvenile Animals

If you observe a higher-than-expected incidence of articular lesions in your preclinical study with this compound, consider the following factors:

  • Animal Age and Species: The sensitivity to quinolone-induced arthropathy is highly dependent on the age and species of the animal. Juvenile, rapidly growing animals are most susceptible. Ensure your animal model and age are appropriate for the study.

  • Dose and Route of Administration: While this compound has a better safety profile, high doses can still induce toxicity. Verify the administered dose and consider the pharmacokinetic profile. Intravenous administration may lead to higher peak concentrations compared to oral dosing.[1]

  • Concomitant Medications: Assess if any co-administered drugs could potentiate chondrotoxicity.

  • Histopathological Evaluation: Ensure a thorough histopathological examination of multiple joints (e.g., shoulder, elbow, knee, hip) is conducted by an experienced pathologist to confirm the nature and severity of the lesions.[1]

Quantitative Data: Comparative Articular Toxicity in Juvenile Beagle Dogs
CompoundIntravenous Dose (mg/kg)Incidence of Articular LesionsAUC₀→∞ (µg·hr/mL) - First Dose
This compound 300/3 dogs164
601/3 dogs-
Ciprofloxacin 303/3 dogs68.1
Norfloxacin 303/3 dogs65.7
603/3 dogs-
Data sourced from a study in juvenile beagle dogs.[1]
Experimental Protocol: Articular Toxicity Assessment in Juvenile Beagle Dogs

This protocol is based on the methodology described for evaluating this compound.[1]

  • Animal Model: Use juvenile beagle dogs (e.g., 3-4 months old).

  • Grouping: Divide animals into groups, with at least 3 males per group. Include a vehicle control group, this compound groups (e.g., 30 and 60 mg/kg), and comparator quinolone groups (e.g., ciprofloxacin 30 mg/kg, norfloxacin 30 and 60 mg/kg).

  • Administration: Administer the compounds intravenously daily for a set period (e.g., 7 days).

  • Clinical Observation: Monitor animals daily for clinical signs of lameness, joint swelling, or pain.

  • Pharmacokinetics: Collect blood samples after the first and last doses to determine plasma concentrations and calculate pharmacokinetic parameters like AUC.[1]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Dissect major synovial joints (e.g., shoulder, elbow, carpus, hip, knee, tarsus). Fix articular cartilage samples in an appropriate fixative (e.g., 10% neutral buffered formalin), decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Evaluation: A veterinary pathologist should examine the slides for characteristic lesions such as vesicles, erosions, and fissures in the articular cartilage.

Diagram: this compound Articular Toxicity Assessment Workflow

start Start: Juvenile Beagle Dog Model Selection grouping Animal Grouping (Control, this compound, Comparators) start->grouping admin Daily Intravenous Administration (7 days) grouping->admin observe Daily Clinical Observation (Lameness, Swelling) admin->observe pk Pharmacokinetic Sampling (Blood Collection for AUC) admin->pk necropsy Necropsy & Joint Dissection observe->necropsy end Endpoint: Articular Lesion Incidence & Severity pk->end histo Histopathology (Fixation, Staining, Microscopic Exam) necropsy->histo histo->end

Workflow for assessing quinolone-induced arthropathy.

Phototoxicity

FAQ 2: My in vitro phototoxicity assay (e.g., 3T3 NRU) shows a positive result for this compound. What does this mean for in vivo phototoxicity?

Answer: A positive result in an in vitro assay like the 3T3 Neutral Red Uptake (NRU) phototoxicity test indicates a potential for phototoxicity.[2] This assay is a standard, validated method recommended by the OECD to assess the cytotoxic effects of compounds when exposed to UVA light.[2][3] However, in vitro tests can sometimes overestimate the risk, leading to positive results for compounds that do not induce phototoxicity in animals or humans.[2] Therefore, a positive in vitro result should be considered an indicator of potential hazard, which warrants further investigation through in vivo studies to accurately characterize the real-world risk.[4] The absence of a fluorine atom at the C-6 position in this compound's structure is a design feature intended to reduce the phototoxic potential often associated with fluoroquinolones.[5]

Troubleshooting Guide: Interpreting and Following Up on In Vitro Phototoxicity Results
  • Confirm the In Vitro Result: Ensure the 3T3 NRU assay was conducted according to OECD Guideline 432.[2][3] Check for appropriate controls, solvent effects, and the calculation of the Photo Irritation Factor (PIF).

  • Assess Physicochemical Properties: Evaluate the UV/Visible light absorption spectrum of this compound. A compound must absorb light in the range of natural sunlight (290–700 nm) to have phototoxic potential.[3]

  • Consider Pharmacokinetics: The risk of in vivo phototoxicity depends on the concentration of the drug distributed to the skin. A cassette dosing pharmacokinetic study can be a high-throughput method to estimate the skin distribution of multiple compounds simultaneously.[2]

  • Proceed to In Vivo Testing: If the in vitro result is positive and the compound absorbs relevant light, an in vivo study (e.g., in hairless mice or guinea pigs) is the definitive next step to assess actual phototoxic risk.[4]

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This protocol is a summary of the OECD Guideline 432.[2][3]

  • Cell Line: Use Balb/c 3T3 mouse fibroblasts.[2]

  • Plating: Seed cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with a buffer solution containing a range of concentrations of the test compound (this compound). Prepare two identical plates for each compound.

  • Irradiation: Irradiate one of the two plates with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[3] Keep the second plate in the dark as a control.

  • Incubation: After irradiation, wash the cells and replace the buffer with fresh medium. Incubate both plates for 24 hours.

  • Viability Assessment: Assess cell viability by measuring the uptake of Neutral Red dye. Living cells incorporate the dye, which is then extracted and measured spectrophotometrically (at 540 nm).[3]

  • Data Analysis: Determine the IC₅₀ values (concentration causing 50% reduction in viability) for both the irradiated (+Irr) and non-irradiated (-Irr) plates. Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC₅₀(-Irr) / IC₅₀(+Irr).[3] A PIF value above a certain threshold (e.g., >5) typically indicates phototoxic potential.

Diagram: Phototoxicity Mechanism and Assessment Pathway

cluster_mechanism Phototoxicity Mechanism cluster_workflow Experimental Assessment Workflow Drug Photosensitizing Drug (e.g., Fluoroquinolone) Activated Excited State Drug Drug->Activated UV UVA Light Exposure (290-400 nm) UV->Drug ROS Reactive Oxygen Species (ROS) Generation Activated->ROS Damage Cellular Damage (Membranes, DNA) ROS->Damage invitro In Vitro Screening (3T3 NRU Phototoxicity Test) positive Positive Result (PIF > 5) invitro->positive Indicates Potential negative Negative Result (Low Risk) invitro->negative invivo In Vivo Study (e.g., Mouse Model) positive->invivo risk Characterize In Vivo Risk invivo->risk

Mechanism of phototoxicity and the experimental workflow.

Cardiotoxicity (QTc Prolongation)

FAQ 3: How should I design a preclinical study to assess this compound's effect on the QT interval?

Answer: Assessing the potential for a new drug to cause QT interval prolongation is a critical regulatory requirement.[6][7] While clinical studies have shown that this compound does not produce clinically significant QTc prolongation, preclinical evaluation is a necessary first step.[8][9] A robust preclinical study design involves both in vitro and in vivo components. The standard approach includes an in vitro hERG assay followed by an in vivo ECG study in a conscious, non-human primate or canine model using telemetry.[7][10]

Troubleshooting Guide: Inconsistent or High-Variability QTc Data
  • Heart Rate Correction: The QT interval is inversely related to heart rate.[6][11] Inaccurate correction for heart rate is a major source of variability. Do not rely solely on Bazett's correction, especially at very high or low heart rates, as it can over- or under-correct.[10] Fridericia's correction is often considered superior.[10] For the most accurate data, consider using an individual correction (QTci).[12]

  • Animal Stress: Stress can significantly alter heart rate and ECG morphology. Use of telemetry in conscious, unrestrained animals allows for data collection in a more natural physiological state, reducing stress-induced artifacts.

  • Sufficient Data: Small changes in the QT interval (e.g., 5 ms) can be difficult to detect.[7][11] Ensure you collect a sufficient number of ECGs (e.g., 35-50) across a range of heart rates to establish a stable baseline for each animal before drug administration.[10]

  • Centralized Analysis: To minimize inter-reader variability, have all ECGs analyzed by a few skilled readers at a centralized core laboratory, as recommended by FDA guidelines.[10]

Experimental Protocol: In Vivo Cardiovascular Telemetry Study

This protocol outlines a standard approach for assessing QTc intervals in preclinical species.[7]

  • Animal Model: Use conscious beagle dogs or non-human primates instrumented with telemetry transmitters.

  • Study Design: Employ a crossover design where each animal serves as its own control. This typically involves a vehicle control day and multiple drug-dose days, with an adequate washout period in between.

  • Data Collection: Continuously record ECG data 24 hours prior to dosing (baseline) and for at least 24 hours post-dosing.

  • ECG Analysis:

    • Measure QT and RR intervals from the collected ECGs.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Fridericia's or an individual correction).

    • The one-step QTc model can be used to apply a similar statistical method in preclinical studies as in clinical trials, improving translational value.[7]

  • Pharmacokinetic Correlation: Collect time-matched blood samples to correlate plasma drug concentrations with any observed changes in the QTc interval (exposure-response analysis).[10]

  • Positive Control: Include a positive control group (e.g., moxifloxacin) to demonstrate the sensitivity of the assay to detect a known QTc-prolonging agent.[7]

Diagram: Preclinical Cardiotoxicity Assessment Logic

start Start: New Drug Candidate herg In Vitro hERG Assay (Assess direct channel block) start->herg telemetry In Vivo Telemetry Study (Conscious Dog or NHP) herg->telemetry If block observed or as standard practice pkpd Exposure-Response Analysis (Correlate Plasma Conc. with ΔQTc) telemetry->pkpd risk_assess Risk Assessment pkpd->risk_assess low_risk Low Risk (Proceed to Clinical Dev.) risk_assess->low_risk No significant exposure-related QTc effect high_risk Potential Risk (Further Investigation Required) risk_assess->high_risk Significant QTc effect observed

Logical flow for preclinical cardiac safety evaluation.

Neurotoxicity

FAQ 4: What are the expected central nervous system (CNS) effects of this compound in preclinical models?

Answer: Preclinical studies indicate that this compound has a lower potential for CNS adverse effects, such as convulsions, compared to other quinolones.[13] When injected directly into the brains of mice, this compound induced clonic convulsions at a higher dose (50 µ g/body ) than norfloxacin, ciprofloxacin, and others.[13] Importantly, its convulsant activity was not potentiated by co-administration with nonsteroidal anti-inflammatory drugs (NSAIDs) like fenbufen, a known issue with some older quinolones.[13] In tests evaluating dizziness (rotarod test), this compound did not suppress coordinated locomotor activity in mice at intravenous doses up to 60 mg/kg.[13] The proposed mechanism for this improved CNS safety profile is a lack of inhibitory effect on GABA binding in rat brain synaptic membranes.[13]

Quantitative Data: Comparative Convulsant Activity in Mice
CompoundRouteDose Inducing Clonic ConvulsionPotentiation by NSAIDs
This compound Intracerebroventricular50 µ g/body No
This compound IntravenousNo convulsions up to 60 mg/kgNo
Norfloxacin Intracerebroventricular< 50 µ g/body Yes
Ciprofloxacin Intracerebroventricular< 50 µ g/body Yes
Alatrofloxacin IntravenousSuppressed locomotor activity at 60 mg/kg-
Data sourced from studies in mice.[13]
Experimental Protocol: Assessment of Convulsant Activity in Mice

This protocol is based on methodologies used to compare this compound with other quinolones.[13]

  • Animal Model: Use male mice (e.g., ddY strain).

  • Grouping: Create groups for each compound and dose level.

  • Administration:

    • Direct CNS Effect: Administer the test compounds intracerebroventricularly.

    • Systemic Effect & NSAID Interaction: Administer the NSAID (e.g., fenbufen, 200 mg/kg) orally. After a set time (e.g., 1 hour), administer the quinolone intravenously (e.g., up to 60 mg/kg).

  • Observation: Observe the animals continuously for a defined period (e.g., 2 hours) for the presence of clonic or tonic convulsions. Record the latency to convulsion and the number of animals convulsing in each group.

  • Rotarod Test (for Dizziness/Motor Coordination):

    • Train mice to stay on a rotating rod.

    • After intravenous administration of the test compound, place the mice on the rotarod at set time intervals.

    • Record the time each animal remains on the rod. A significant decrease in time indicates impaired motor coordination.[13]

Reproductive and Developmental Toxicity

FAQ 5: What is the reproductive and developmental toxicity profile of this compound in rats and rabbits?

Answer: Comprehensive studies in Sprague-Dawley rats and New Zealand White rabbits have evaluated the reproductive and developmental toxicity of this compound.[14]

  • Fertility and Early Embryonic Development (Rats): At high doses (100 and 400 mg/kg in males, 1000 mg/kg in females), decreased body weight gain and food consumption were noted in the parent animals. However, there were no adverse effects on reproductive ability, sperm parameters, estrous cycles, or early embryonic development.[14]

  • Embryo-Fetal Development (Rats): Maternal toxicity (suppressed body weight gain) was observed at 1000 mg/kg. No teratogenic effects were noted.[14]

  • Pre- and Postnatal Development (Rats): Maternal toxicity was seen at 250 and 1000 mg/kg. There were no effects on the dams' ability to maintain pregnancy, deliver, or nurse. Importantly, the offspring showed no adverse effects on viability, growth, development, reflex response, learning ability, or reproductive capability.[14]

  • Embryo-Fetal Development (Rabbits): Similar studies in rabbits are a standard part of reproductive toxicity packages for fluoroquinolones.[15] this compound's specific results in rabbits were not detailed in the available abstracts but would follow similar regulatory guidelines.

Experimental Protocol: Fertility and Early Embryonic Development Study (ICH S5)

This is a general outline based on standard regulatory guidelines.[14][16]

  • Animal Model: Sexually mature rats (e.g., Sprague-Dawley).

  • Dosing Period:

    • Males: Dose daily for several weeks (to cover the full period of spermatogenesis) before mating.

    • Females: Dose daily for two weeks before mating, during mating, and through to early gestation (e.g., implantation day).

  • Mating: Co-house one male and one female. Confirm mating by presence of a vaginal plug or sperm.

  • Endpoints:

    • Parental Animals: Monitor clinical signs, body weight, food consumption, and reproductive parameters (e.g., mating index, fertility index). Analyze male sperm parameters (motility, morphology).

    • Females/Embryos: At mid-gestation, terminate the dams and examine uterine contents for the number of corpora lutea, implantations, and viable/non-viable fetuses.

Genotoxicity and Carcinogenicity

FAQ 6: What standard battery of tests is used to evaluate the genotoxicity of a compound like this compound, and what is the general expectation for fluoroquinolones?

Answer: The standard preclinical battery for genotoxicity assessment is designed to detect gene mutations and chromosome damage.[17] It typically includes:

  • A test for gene mutation in bacteria: The Ames bacterial reverse mutation assay is a widely used method.[18]

  • An in vitro cytogenetic test in mammalian cells: This could be a chromosome aberration assay or an in vitro micronucleus test.[17][18]

  • An in vivo genotoxicity test: The rodent bone marrow micronucleus test is a common example.[19]

These tests are crucial for identifying potential hazards early in drug development.[19][20] If a compound shows positive results in in vitro tests, follow-up assays are used to understand the mechanism and determine if the effect is relevant in vivo.[17] While specific genotoxicity data for this compound was not available in the searched results, this standard battery would have been required for its regulatory submission.

FAQ 7: Are long-term carcinogenicity studies required for this compound?

Answer: Carcinogenicity studies in rodents are typically required for drugs intended for long-term use (continuous for 6 months or more).[21] The decision to conduct these two-year bioassays also depends on the results of genotoxicity tests and the drug's mechanism of action. Given that antibiotics like this compound are generally used for shorter durations, long-term carcinogenicity studies might not always be required unless there is a specific concern, such as positive findings in genotoxicity assays or a novel mechanism of action.[21] The specific regulatory requirements would dictate the need for these studies.

References

Technical Support Center: Investigating the Impact of Garenoxacin on Gut Microbiota in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of garenoxacin on the gut microbiota in animal models. As direct studies on this compound in animal models are limited, this guide draws upon findings from studies on other fluoroquinolones (e.g., moxifloxacin, levofloxacin) in rodents and a clinical study of this compound in humans to provide a framework for experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected general effects of this compound on the gut microbiota of animal models?

Based on studies of other fluoroquinolones in rodents, you can anticipate a significant alteration in the gut microbial community structure. Key expected changes include:

  • Reduced Bacterial Diversity: A notable decrease in both the richness and evenness of microbial species is a common outcome of broad-spectrum antibiotic administration.

  • Shifts in Dominant Phyla: Expect a decrease in the relative abundance of Firmicutes and a corresponding increase in Proteobacteria. The Firmicutes to Bacteroidetes ratio may also be significantly altered.

  • Impact on Specific Bacterial Groups: Studies on this compound in humans have shown a decrease in enterococci, bacilli, corynebacteria, enterobacteria, bifidobacteria, lactobacilli, clostridia, and bacteroides. Conversely, an increase in the relative abundance of Eubacterium has been observed. In mouse models treated with moxifloxacin, an increase in opportunistic pathogens like Enterococcus and Klebsiella has been noted.

Q2: We are not observing a significant change in the Firmicutes/Bacteroidetes ratio. What could be the reason?

Several factors could contribute to this:

  • Dosage and Duration: The dose and duration of this compound administration are critical. A low dose or short treatment period may not be sufficient to induce significant shifts in the dominant phyla.

  • Animal Model: The specific strain and species of the animal model (e.g., C57BL/6 mice vs. Sprague-Dawley rats) can influence the response of the gut microbiota to antibiotics.

  • Baseline Microbiota Composition: The initial composition of the gut microbiota can vary significantly between individual animals and animal facilities. A robust baseline characterization is crucial for interpreting post-treatment changes.

  • Timing of Sample Collection: The gut microbiota can begin to recover after antibiotic cessation. The timing of fecal sample collection post-treatment will influence the observed microbial composition.

Q3: We are seeing a high degree of variability in the gut microbiota composition between our this compound-treated animals. How can we address this?

  • Standardize Experimental Conditions: Ensure all animals are from the same vendor, housed in the same environment, and receive the same diet and water.

  • Increase Sample Size: A larger number of animals per group will increase the statistical power to detect significant changes despite inter-individual variability.

  • Acclimatization Period: Allow for a sufficient acclimatization period for the animals to stabilize their gut microbiota before starting the experiment.

  • Baseline Sampling: Collect fecal samples from each animal before the start of the treatment to serve as its own control. This allows for the assessment of individual changes in addition to group-level effects.

Q4: How long does it take for the gut microbiota to recover after this compound treatment?

While specific data for this compound in animal models is unavailable, a human study on this compound showed that the altered microflora began to return to normal levels within 14 days after the last dose. Studies with other fluoroquinolones in mice suggest that while the bacterial community composition may start to recover after discontinuing treatment, some changes, such as reduced alpha diversity, can persist for a longer duration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No significant change in alpha diversity after this compound treatment. - Insufficient this compound dosage. - Short duration of treatment. - Inappropriate timing of sample collection (too late after treatment cessation). - Low statistical power (small sample size).- Review literature for effective dosages of other fluoroquinolones in similar animal models. - Extend the duration of this compound administration. - Collect fecal samples during and immediately after the treatment period. - Increase the number of animals per group.
Unexpected increase in a specific bacterial taxon. - This is a known effect of some antibiotics. For example, this compound has been shown to increase Eubacterium in humans. - Contamination during sample collection or processing.- Compare your findings with existing literature on fluoroquinolone-induced microbial shifts. - Review and reinforce sterile techniques for sample handling.
Inconsistent results across different experiments. - Variation in animal supplier or batch. - Changes in diet or housing conditions. - Differences in the this compound formulation or administration method.- Use animals from a single, reliable source. - Maintain consistent environmental conditions and diet throughout all experiments. - Ensure the this compound preparation and administration protocol are standardized.
Difficulty in isolating and culturing specific bacteria post-treatment. - this compound may have reduced the abundance of the target bacteria below the limit of detection for culture-based methods.- Utilize more sensitive molecular techniques like quantitative PCR (qPCR) to detect and quantify specific bacterial DNA.

Quantitative Data Summary

Table 1: Changes in Gut Microbiota Composition in Humans Treated with this compound

Bacterial GroupObserved Change
EnterococciDecrease
BacilliDecrease
CorynebacteriaDecrease
EnterobacteriaDecrease
BifidobacteriaDecrease
LactobacilliDecrease
ClostridiaDecrease
BacteroidesDecrease
EubacteriaIncrease

Source: Adapted from a study on healthy human subjects receiving 600 mg of this compound orally for 7 days.

Table 2: Alterations in Gut Microbiota Phyla in Mice Treated with Moxifloxacin

PhylumDirection of Change
FirmicutesDecrease
BacteroidetesDecrease
ProteobacteriaIncrease

Source: Adapted from a study in mice treated with moxifloxacin.

Experimental Protocols

Note: The following are generalized protocols based on the available literature for studying the impact of fluoroquinolones on the gut microbiota in animal models. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

This compound Administration in a Mouse Model
  • Animal Model: C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose). The concentration should be calculated based on the target dosage and the average daily water consumption of the mice.

  • Administration: Administer this compound orally via gavage once daily for a period of 5-10 days. A typical dosage for other fluoroquinolones like levofloxacin in mice is around 50 mg/kg.

  • Control Group: Administer the vehicle alone to the control group.

  • Fecal Sample Collection: Collect fecal pellets from each mouse at baseline (before treatment), at the end of the treatment period, and at several time points post-treatment (e.g., 7, 14, and 28 days) to assess recovery. Immediately store samples at -80°C.

Gut Microbiota Analysis using 16S rRNA Gene Sequencing
  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Filter raw sequencing reads to remove low-quality sequences.

    • OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Chao1, Shannon, Simpson) and beta diversity (e.g., Bray-Curtis, Jaccard) to assess within-sample and between-sample diversity, respectively.

    • Statistical Analysis: Use appropriate statistical tests (e.g., Mann-Whitney U test, Kruskal-Wallis test) to identify significant differences in the relative abundance of bacterial taxa between experimental groups.

Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment acclimatization Animal Acclimatization baseline_sampling Baseline Fecal Sampling acclimatization->baseline_sampling garenoxacin_admin This compound Administration baseline_sampling->garenoxacin_admin control_admin Vehicle Administration baseline_sampling->control_admin post_treatment_sampling Post-Treatment Fecal Sampling garenoxacin_admin->post_treatment_sampling control_admin->post_treatment_sampling dna_extraction DNA Extraction post_treatment_sampling->dna_extraction sequencing 16S rRNA Sequencing dna_extraction->sequencing analysis Data Analysis sequencing->analysis

Caption: Experimental workflow for studying the impact of this compound on gut microbiota.

Logical_Relationship This compound This compound Administration dysbiosis Gut Microbiota Dysbiosis This compound->dysbiosis reduced_diversity Reduced Alpha Diversity dysbiosis->reduced_diversity phyla_shift Shift in Phyla Abundance (↓Firmicutes, ↑Proteobacteria) dysbiosis->phyla_shift specific_taxa_change Changes in Specific Taxa (e.g., ↓Bacteroides, ↑Eubacterium) dysbiosis->specific_taxa_change

Caption: Expected impact of this compound on the gut microbiota.

Validation & Comparative

Garenoxacin and Moxifloxacin: A Comparative Analysis of Efficacy Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of respiratory tract infection treatment, fluoroquinolones remain a critical therapeutic class. This guide provides a detailed, data-driven comparison of two potent fluoroquinolones, garenoxacin and moxifloxacin, with a focus on their efficacy against common respiratory pathogens.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antimicrobial agent is a primary indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency. A summary of comparative MIC data for this compound and moxifloxacin against key respiratory pathogens is presented below.

Data Presentation: MIC Values

The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and moxifloxacin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.03 - 0.060.06 - 0.12
Moxifloxacin0.12 - 0.250.12 - 0.25

Data compiled from multiple sources.[1][2]

Table 2: Comparative In Vitro Activity against Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound≤0.03≤0.03
Moxifloxacin≤0.030.06

Data compiled from multiple sources.[1][2]

Table 3: Comparative In Vitro Activity against Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound≤0.03≤0.03
Moxifloxacin0.060.06

Data compiled from multiple sources.[1][2]

Observational data from these in vitro studies consistently demonstrate that this compound exhibits greater or equivalent potency against these common respiratory pathogens when compared to moxifloxacin. Notably, against Streptococcus pneumoniae, this compound shows a 2- to 4-fold higher activity.[2][3]

Clinical Efficacy: Evidence from Clinical Trials

A prospective, multicenter, randomized controlled study was conducted to compare the clinical and bacteriological efficacy of this compound and moxifloxacin in the outpatient treatment of adults with mild to moderate community-acquired pneumonia (CAP).[4]

Table 4: Clinical and Bacteriological Efficacy in Community-Acquired Pneumonia

OutcomeThis compound (400 mg/day)Moxifloxacin (400 mg/day)Statistical Significance
Clinical Efficacy Rate (Day 5-10 post-treatment)89.5%88.9%No significant difference
Clinical Efficacy Rate (End of treatment)93.0%96.3%No significant difference
Bacteriological Eradication Rate96.6%82.6%No significant difference

Data from a prospective, multicenter, randomized controlled study.[4]

The results of this study indicate that this compound and moxifloxacin have comparable clinical efficacy and safety profiles for the outpatient treatment of mild to moderate CAP.[4]

Experimental Protocols

In Vitro Susceptibility Testing

The MIC data presented in this guide were primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for Broth Microdilution:

  • Isolate Preparation: Bacterial isolates from clinical specimens are cultured on appropriate agar media to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared in a broth medium to a specified cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The antimicrobial agents (this compound and moxifloxacin) are serially diluted in broth in microtiter plates to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under specific conditions (e.g., 35°C for 20-24 hours) to allow for bacterial growth.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum Isolate->Inoculum Culture & Suspension Inoculation Inoculation Inoculum->Inoculation Plates Microtiter Plates with Serial Drug Dilutions Plates->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual Reading of Growth MIC MIC Determination Reading->MIC G cluster_targets Bacterial DNA Replication Machinery cluster_effects Consequences Fluoroquinolones This compound & Moxifloxacin DNAGyrase DNA Gyrase Fluoroquinolones->DNAGyrase targets TopoIV Topoisomerase IV Fluoroquinolones->TopoIV targets Inhibition Inhibition of Enzyme Activity DNAGyrase->Inhibition TopoIV->Inhibition DNA_Damage DNA Strand Breaks Inhibition->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

References

Garenoxacin vs. Levofloxacin: A Comparative Analysis of In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the Minimum Inhibitory Concentrations (MICs) of garenoxacin and levofloxacin reveals significant differences in their in vitro potency against a wide spectrum of bacterial pathogens. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two fluoroquinolones, supported by experimental data and detailed methodologies.

This compound, a des-F(6)-quinolone, consistently demonstrates superior in vitro activity compared to levofloxacin, particularly against key respiratory pathogens and various Gram-positive organisms.[1][2][3][4] This heightened potency is a critical factor for consideration in the development of new antibacterial therapies and for understanding the evolving landscape of antimicrobial resistance.

Comparative MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and levofloxacin against a range of clinically relevant bacteria. The data, compiled from multiple studies, highlights the comparative efficacy of these two antimicrobial agents. MIC90, the concentration at which 90% of isolates were inhibited, is presented to provide a robust measure of in vitro activity.

Bacterial SpeciesThis compound MIC90 (mg/L)Levofloxacin MIC90 (mg/L)Reference(s)
Streptococcus pneumoniae0.06 - 0.121.0 - 2.0[1][2]
Streptococcus pneumoniae (Levofloxacin-resistant)1.0≥ 4.0[1]
Haemophilus influenzae≤0.03Not specified in these studies[1][2]
Moraxella catarrhalis≤0.03Not specified in these studies[1][2]
Staphylococcus aureus (MSSA)0.03Not specified in these studies[2]
Staphylococcus aureus (MRSA)2.0>64 (comparatively)[2][5]
Streptococcus pyogenes0.25Not specified in these studies[2]
Parvimonas micra0.030.12[6]

Note: The table presents a summary of findings from various studies. Direct comparison of absolute values should be done with caution due to potential variations in testing methodologies between studies.

The data clearly indicates that this compound exhibits significantly lower MIC90 values against Streptococcus pneumoniae, including strains resistant to levofloxacin.[1] One study highlighted that this compound's potency against pneumococci was 16- to 32-fold greater than that of levofloxacin.[1] This enhanced activity also extends to other respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][2] Furthermore, this compound demonstrates potent activity against both methicillin-susceptible (S. aureus) and, to a lesser extent, methicillin-resistant (S. aureus) strains.[2] A study on mixed infections in a murine pneumonia model also showed this compound to have lower MICs against Streptococcus pneumoniae and Parvimonas micra compared to levofloxacin.[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations is a critical component of antimicrobial susceptibility testing. The most frequently cited method in the referenced studies is the broth microdilution method , performed according to the guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Broth Microdilution Method for MIC Determination:
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and levofloxacin are prepared in a suitable liquid growth medium, such as Mueller-Hinton broth.[8] These dilutions are then dispensed into the wells of a microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[8] This is observed as the first clear well in the dilution series.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying mechanism of these fluoroquinolones, the following diagrams have been generated.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solutions Serial_Dilution Perform Serial Dilutions of Antibiotics Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Fluoroquinolone_Mechanism Fluoroquinolone This compound / Levofloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase inhibition Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

References

Comparative Safety Profile of Garenoxacin and Other Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of Garenoxacin against other commonly used quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound, a des-F(6)-quinolone, has demonstrated a favorable safety and tolerability profile in various studies. Clinical trials and post-marketing surveillance have shown that this compound is generally well-tolerated, with no reports of clinically significant effects on liver function or QT interval.[1] The most commonly observed adverse events are mild and include diarrhea, nausea, and headache.[1] A distinguishing feature of this compound may be its lower potential for chondrotoxicity, a known class effect of fluoroquinolones, which could indicate a better safety margin for use in pediatric populations.[2]

Comparative Analysis of Adverse Events

The following table summarizes the incidence of common adverse drug reactions associated with this compound compared to other quinolones, based on post-marketing surveillance and clinical trial data.

Adverse EventThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Gastrointestinal Disorders
Diarrhea0.1% - 5%[1][3]CommonCommonCommon
Nausea4%[1]CommonCommonCommon
Abdominal Discomfort0.8%[4]N/AN/AN/A
Nervous System Disorders
Headache2% - 3.04%[1][4]CommonCommonCommon
Dizziness2% - 2.6%[1][4]CommonCommonCommon
Cardiovascular Disorders
QT ProlongationNo clinically significant effect reported[1][3]Lower riskModerate riskHigher risk[5]
Dermatological Disorders
PhototoxicityLow potential (inferred from structure)Moderate potentialLow to moderate potentialLow potential[3][6]
Musculoskeletal Disorders
Chondrotoxicity (in juvenile animals)Lower risk compared to ciprofloxacin and norfloxacin[7][8]High riskModerate riskN/A

In-Depth Safety Profile Comparison

Cardiotoxicity: QT Prolongation and hERG Inhibition

A significant safety concern with fluoroquinolones is their potential to prolong the QT interval, which can lead to life-threatening cardiac arrhythmias. This effect is primarily mediated through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

QuinolonehERG IC50 (µM)Relative Risk of Torsades de Pointes (TdP)
This compoundN/ANo clinically relevant effects on QTc interval observed in clinical trials[3][9]
Ciprofloxacin> 100 µg/ml[10]Low
Levofloxacin430 µM[9]Moderate
Moxifloxacin41.2 - 114 µM[9][10]High
Sparfloxacin13.5 µg/ml[10]High (Withdrawn from market)
Grepafloxacin37.5 µg/ml[10]High (Withdrawn from market)

Note: IC50 values can vary between studies due to different experimental conditions. Data from the same study are best for direct comparison.

Phototoxicity

Phototoxicity is a potential adverse effect of quinolones, where exposure to ultraviolet (UV) light can induce skin reactions. The phototoxic potential is related to the chemical structure of the quinolone. Lomefloxacin, with a halogen at the C-8 position, is highly phototoxic, while moxifloxacin, with a methoxy group at C-8, has a lower risk.[3] this compound's structure suggests a lower phototoxic potential.

Chondrotoxicity

Quinolone-induced arthropathy, or damage to articular cartilage, is a significant concern, particularly in juvenile animals, which has limited their use in pediatric populations. Experimental studies in juvenile beagle dogs and rats have shown that this compound has a lower chondrotoxic potential compared to ciprofloxacin and norfloxacin.[7][8] In immature rats, this compound, similar to ciprofloxacin, did not induce the typical cartilage lesions seen with ofloxacin.[8][11]

Experimental Protocols

hERG (human Ether-à-go-go-Related Gene) Assay for Cardiotoxicity Assessment

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current, a key indicator of potential for QT interval prolongation.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.

  • Technique: Whole-cell patch-clamp electrophysiology is the gold standard method.

  • Procedure:

    • Cells are cultured to an appropriate confluency and then isolated for patch-clamp recording.

    • A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • The baseline hERG current is recorded in the extracellular solution.

    • The test compound is then perfused at increasing concentrations, and the hERG current is recorded at each concentration.

    • A positive control (e.g., E-4031, a potent hERG blocker) and a vehicle control (the solvent for the test compound) are also tested.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline. The concentration-response data are then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Chondrotoxicity Assessment in Juvenile Animals

Objective: To evaluate the potential of a quinolone to induce damage to the articular cartilage in a growing animal model.

Methodology:

  • Animal Model: Juvenile beagle dogs (3-4 months old) or immature rats (3-4 weeks old) are commonly used as they are sensitive to quinolone-induced arthropathy.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test quinolone is administered orally or intravenously for a specified period (e.g., 7 days). A comparator quinolone with known chondrotoxicity (e.g., ofloxacin or ciprofloxacin) is often included.

    • Animals are observed daily for clinical signs of lameness or joint swelling.

    • At the end of the treatment period, animals are euthanized, and major weight-bearing joints (e.g., knee, shoulder, hip) are collected.

  • Histopathological Examination:

    • The articular cartilage is examined macroscopically for any visible lesions, such as blisters or erosions.

    • Joint tissues are fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin-O) for microscopic examination.

    • A pathologist, blinded to the treatment groups, scores the severity of cartilage lesions, including chondrocyte necrosis, loss of proteoglycans, and fissure formation.

  • Data Analysis: The incidence and severity of cartilage lesions are compared between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Mechanism of Quinolone-Induced Phototoxicity

Fluoroquinolone-induced phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation. The process involves the photoexcitation of the quinolone molecule, leading to the formation of singlet oxygen and other free radicals that cause oxidative damage to cellular components.

G Quinolone Quinolone ExcitedQuinolone Excited State Quinolone* Quinolone->ExcitedQuinolone Absorption UVA UVA Radiation UVA->ExcitedQuinolone Excitation ROS Reactive Oxygen Species (ROS) ExcitedQuinolone->ROS Energy Transfer to O2 CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Oxidative Stress Phototoxicity Phototoxicity (Erythema, Edema) CellularDamage->Phototoxicity Inflammatory Response

Caption: Quinolone Phototoxicity Pathway

Experimental Workflow for hERG Assay

The following diagram illustrates the key steps in performing a hERG patch-clamp assay to assess the cardiotoxic potential of a compound.

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Compound Application & Data Acquisition cluster_3 Data Analysis Culture Culture hERG-transfected HEK293 cells Harvest Harvest and prepare cell suspension Culture->Harvest Patch Establish whole-cell patch-clamp configuration Harvest->Patch Voltage Apply voltage-clamp protocol Patch->Voltage RecordBase Record baseline hERG current Voltage->RecordBase ApplyVehicle Apply vehicle control RecordBase->ApplyVehicle ApplyCompound Apply test compound (increasing concentrations) ApplyVehicle->ApplyCompound ApplyPositive Apply positive control (e.g., E-4031) ApplyCompound->ApplyPositive RecordResponse Record current response ApplyPositive->RecordResponse Analyze Calculate % inhibition RecordResponse->Analyze IC50 Determine IC50 value Analyze->IC50

Caption: hERG Assay Workflow

Signaling Pathway in Quinolone-Induced Chondrotoxicity

The mechanism of quinolone-induced chondrotoxicity is multifactorial, involving oxidative stress, mitochondrial dysfunction, and disruption of the extracellular matrix.

G Quinolone Quinolone Chondrocyte Chondrocyte Quinolone->Chondrocyte Mitochondria Mitochondria Chondrocyte->Mitochondria Integrin Integrin Signaling Disruption Chondrocyte->Integrin ROS ROS Production Mitochondria->ROS Dysfunction ECM Extracellular Matrix (ECM) Degradation ROS->ECM Apoptosis Chondrocyte Apoptosis ROS->Apoptosis Integrin->ECM Chondrotoxicity Chondrotoxicity ECM->Chondrotoxicity Apoptosis->Chondrotoxicity

Caption: Chondrotoxicity Signaling Pathway

References

In Vitro Synergy of Garenoxacin with Beta-Lactam Antibiotics: A Comparative Guide to Experimental Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a significant gap in published scientific literature regarding the in vitro synergistic activity of the des-fluoroquinolone antibiotic, garenoxacin, in combination with beta-lactam antibiotics. While studies have established the individual antimicrobial profiles of this compound against a range of pathogens, its potential for enhanced efficacy when paired with beta-lactams remains an unexplored area.

This guide provides a comprehensive framework for conducting in vitro synergy testing of this compound with various classes of beta-lactam antibiotics. It outlines detailed experimental protocols, standardized data presentation formats, and visual workflows to facilitate the systematic evaluation of these drug combinations. The objective is to equip researchers with the necessary tools to generate robust and comparable data on this topic.

Potential Beta-Lactam Candidates for Synergy Testing

A thorough investigation should include representatives from different beta-lactam classes to assess a broad range of potential interactions. Recommended candidates include:

  • Penicillins: Such as amoxicillin or piperacillin (often used with a beta-lactamase inhibitor like tazobactam).

  • Cephalosporins: Including a third-generation agent like ceftriaxone and a fourth-generation agent such as cefepime.

  • Carbapenems: For instance, imipenem or meropenem, known for their broad-spectrum activity.

Experimental Protocols for Synergy Assessment

The two primary methods for quantitative in vitro synergy testing are the checkerboard assay and the time-kill assay.

Checkerboard Assay

This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

Methodology:

  • Preparation: Prepare stock solutions of this compound and the selected beta-lactam antibiotic. A bacterial inoculum of the test organism (e.g., Streptococcus pneumoniae, Haemophilus influenzae) should be standardized to a 0.5 McFarland turbidity.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional matrix of antibiotic concentrations by performing serial dilutions of this compound along the columns and the beta-lactam along the rows. Include wells with serial dilutions of each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation and Incubation: Inoculate the wells with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plate is then incubated under appropriate conditions (typically 35-37°C for 16-20 hours).

  • Data Analysis: Following incubation, the MIC of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Beta-lactam in combination / MIC of Beta-lactam alone).

Interpretation of FIC Index:

  • Synergy: FICI ≤ 0.5

  • Indifference/Additive Effect: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Assay

This dynamic assay provides insights into the bactericidal activity of the antibiotic combination over time.

Methodology:

  • Preparation: Prepare culture tubes containing broth with this compound and the beta-lactam antibiotic at various concentrations (e.g., 0.5x, 1x, and 2x MIC), both individually and in combination. A growth control tube without antibiotics is also included.

  • Inoculation and Sampling: Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10^5 to 5 x 10^6 CFU/mL). At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL against time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to its most active single component.

Standardized Data Presentation

To ensure clarity and comparability of results, all quantitative data should be presented in structured tables.

Table 1: Example of Checkerboard Assay Data Presentation

Bacterial StrainThis compound MIC (µg/mL)Beta-Lactam MIC (µg/mL)FICIInterpretation
S. pneumoniae ATCC 49619
Clinical Isolate 1
...

Table 2: Example of Time-Kill Assay Data Presentation (at 24 hours)

Antibiotic(s)Concentration (x MIC)Log10 CFU/mL at 24hLog10 Change from Initial InoculumInterpretation
Growth Control-
This compound1
Beta-Lactam1
Combination1+1

Visualizing Experimental Workflows

The following diagrams illustrate the standardized workflows for the checkerboard and time-kill synergy assays.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis p1 Prepare Antibiotic Stocks a1 Create 2D Dilution Matrix p1->a1 p2 Standardize Inoculum a2 Inoculate Plate p2->a2 a1->a2 a3 Incubate a2->a3 an1 Read MICs a3->an1 an2 Calculate FIC Index an1->an2 an3 Interpret Results an2->an3

Caption: Workflow for the Checkerboard Synergy Assay.

cluster_0 Setup cluster_1 Time Course cluster_2 Analysis s1 Prepare Antibiotic Tubes s2 Inoculate Tubes s1->s2 t1 Incubate & Shake s2->t1 t2 Sample at Intervals t1->t2 t3 Plate Dilutions t2->t3 a1 Count Colonies t3->a1 a2 Plot Time-Kill Curves a1->a2 a3 Determine Synergy a2->a3

Caption: Workflow for the Time-Kill Synergy Assay.

Garenoxacin's Post-Antibiotic Effect: A Comparative Analysis with Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

Garenoxacin, a des-F(6) quinolone, demonstrates a significant post-antibiotic effect (PAE) against a range of Gram-positive and Gram-negative bacteria. This persistent suppression of bacterial growth after limited exposure to an antimicrobial agent is a crucial pharmacodynamic parameter that can influence dosing regimens. This guide provides a comparative overview of this compound's PAE with other fluoroquinolones, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Post-Antibiotic Effect (PAE)

The post-antibiotic effect of this compound has been evaluated against several key pathogens. The following tables summarize the available quantitative data, comparing the PAE of this compound with other quinolones where data is available.

Table 1: Post-Antibiotic Effect of this compound against Various Bacterial Strains

BacteriumThis compound PAE (hours)
Streptococcus pneumoniae (penicillin-susceptible, -intermediate, and -resistant)0.8 - 2.2
Staphylococcus aureus (methicillin-susceptible and -resistant)0.6 - 0.8
Enterococcus faecalis1.0
Escherichia coli0.9
Pseudomonas aeruginosa1.6

Table 2: Comparative Post-Antibiotic Effect of Fluoroquinolones against Bacillus anthracis

FluoroquinolonePAE (hours)
This compound2 - 5
Ciprofloxacin2 - 5
Ofloxacin2 - 5
Levofloxacin2 - 5
Moxifloxacin2 - 5

Note: The data for Bacillus anthracis was presented as a range for the entire class of fluoroquinolones tested.

Experimental Protocols

The determination of the post-antibiotic effect is conducted through standardized in vitro methods. The following protocol is a generalized representation of the methodologies cited in the supporting literature.

1. Bacterial Strains and Culture Conditions:

  • Clinically relevant bacterial strains are grown to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton broth).

2. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC of each quinolone against each bacterial strain is determined using standard micro- or macrodilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

3. PAE Induction:

  • Bacterial cultures in the logarithmic growth phase are exposed to the quinolone at a concentration of 5-10 times the MIC.

  • The exposure duration is typically 1 to 2 hours at 37°C.

4. Removal of Antibiotic:

  • The antibiotic is removed by a 1:1,000 dilution of the bacterial suspension in a pre-warmed, antibiotic-free broth. This dilution effectively reduces the antibiotic concentration to sub-inhibitory levels.

5. Viability Counting:

  • Immediately after dilution (time zero) and at regular intervals thereafter, samples are taken from the diluted culture and a control culture (not exposed to the antibiotic but subjected to the same dilution).

  • Viable bacterial counts are determined by plating serial dilutions onto appropriate agar plates and incubating for 24-48 hours.

6. Calculation of PAE:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.

    • C is the time required for the viable count of the untreated control culture to increase by 1 log10 CFU/mL from the initial count after the dilution procedure.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring cluster_analysis Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) Incubation Incubate Bacteria with Quinolone (1-2 hours at 37°C) BacterialCulture->Incubation AntibioticStock Quinolone Stock (e.g., 10x MIC) AntibioticStock->Incubation Dilution Dilute 1:1000 in Antibiotic-Free Broth Incubation->Dilution Sampling Sample at Regular Intervals Dilution->Sampling ViableCount Viable Plate Counts Sampling->ViableCount GrowthCurves Plot Growth Curves ViableCount->GrowthCurves PAECalculation Calculate PAE (PAE = T - C) GrowthCurves->PAECalculation

Caption: Generalized workflow for the in vitro determination of the post-antibiotic effect (PAE).

A Comparative Review of Garenoxacin Pharmacokinetics Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Garenoxacin, a des-fluoro(6) quinolone antibiotic, across three key preclinical animal species: rats, dogs, and monkeys. The data presented herein, derived from pivotal experimental studies, offers valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, aiding in the interpretation of preclinical safety and efficacy data and informing clinical trial design.

Key Pharmacokinetic Parameters

The systemic exposure and disposition of this compound exhibit notable differences across the studied species. Following intravenous administration, key pharmacokinetic parameters are summarized in Table 1. Oral administration data, available for rats and dogs, is presented in Table 2, highlighting species-specific absorption characteristics.

Intravenous Administration

Following a single intravenous dose, the total plasma clearance (CL) of this compound was highest in rats, indicating more rapid elimination, while dogs exhibited the slowest clearance. The volume of distribution at steady state (Vss) was comparable between rats and monkeys, and slightly higher in dogs, suggesting a moderate level of tissue distribution in all three species.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

ParameterRatDogMonkey
Total Clearance (CL) (mL/min/kg)12.1[1]2.43[1]3.39[1]
Volume of Distribution (Vss) (L/kg)0.88[1]1.29[1]0.96[1]
Oral Administration

After oral administration, this compound is well absorbed in both rats and dogs. However, the systemic exposure, as indicated by the area under the concentration-time curve (AUC), is substantially higher in dogs compared to rats at a similar dose level. The time to reach maximum plasma concentration (Tmax) was rapid in both species.

Table 2: Oral Pharmacokinetic Parameters of this compound

ParameterRat (20 mg/kg)Dog (50 mg/kg)Monkey
Cmax (μg/mL)2.6412–26Data not available
Tmax (h)0.50.25–1.0Data not available
AUC (μg·h/mL)8.3233–133Data not available
Half-life (t½) (h)2.13.8–6.4Data not available

Metabolism and Excretion

In all species investigated, this compound is primarily metabolized via phase II conjugation pathways. The major metabolites identified are this compound sulfate (M1) and this compound glucuronide (M6)[1]. Oxidative metabolites were found in only minor concentrations[1]. The primary route of excretion for the parent drug is renal, while the metabolites are predominantly excreted into the bile[1]. A notable finding across species is that extrarenal clearance is greater than renal clearance[1].

Experimental Protocols

The data presented in this guide are based on standardized preclinical pharmacokinetic studies. Below are the detailed methodologies employed in the key experiments.

Animal Models
  • Rats: Male Wistar rats were used for the pharmacokinetic studies.

  • Dogs: Male and female juvenile Beagle dogs were utilized for the oral pharmacokinetic and articular toxicity studies.

  • Monkeys: Male cynomolgus monkeys were the subjects for the intravenous pharmacokinetic analysis.

Dosing and Administration
  • Intravenous (IV): this compound was administered as a single bolus injection into a suitable vein for each species.

  • Oral (PO): For oral administration, this compound was typically delivered via gavage as a solution or suspension.

Sample Collection and Analysis

Blood samples were collected at predetermined time points post-dosing from a major vein. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of this compound.

Garenoxacin_PK_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Conduct cluster_analysis Analytical Phase cluster_reporting Reporting Animal_Acclimatization Animal Acclimatization (Rats, Dogs, Monkeys) Dosing Drug Administration (IV or Oral) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation (IV and Oral) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing HPLC_Analysis HPLC-MS/MS Analysis of Plasma Samples Plasma_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) HPLC_Analysis->PK_Analysis Data_Interpretation Data Interpretation and Comparative Analysis PK_Analysis->Data_Interpretation Report_Generation Final Report Generation Data_Interpretation->Report_Generation

Caption: Experimental workflow for this compound pharmacokinetic studies.

Signaling Pathway of this compound's Mechanism of Action

This compound, like other quinolone antibiotics, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism.

Garenoxacin_Mechanism cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Inhibition leads to Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenation Topo_IV->Bacterial_Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Negative Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated DNA Replicated_DNA->Topo_IV Decatenation Cell_Division Cell Division Decatenated_DNA->Cell_Division

Caption: Mechanism of action of this compound on bacterial DNA synthesis.

References

Safety Operating Guide

Navigating the Disposal of Garenoxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Garenoxacin are critical for ensuring laboratory safety and environmental protection. As a quinolone antimicrobial agent intended for research and development purposes, this compound and its mesylate hydrate form are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to stringent disposal protocols is not merely a matter of best practice but a legal and ethical necessity to prevent environmental contamination and mitigate risks to human health.

Core Principles of this compound Disposal

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of with regular laboratory trash.[1] Prevailing federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern the disposal of such pharmaceutical wastes.[2][3] The recommended and compliant method of disposal is through a licensed chemical destruction facility, which typically involves controlled incineration.

Summary of this compound Waste Characteristics

For quick reference, the key hazard data for this compound Mesylate Hydrate is summarized below. This information is crucial for accurate waste labeling and handling.

Hazard ClassificationGHS StatementPrecautionary CodeDisposal Consideration
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P330Do not ingest. Prevent release to the environment.
Acute Aquatic Toxicity H400: Very toxic to aquatic lifeP273, P391Avoid release to the environment. Collect spillage.
Chronic Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsP273, P391Avoid release to the environment. Collect spillage.

Data sourced from this compound Mesylate Hydrate Safety Data Sheets.[1]

Procedural Guide for this compound Disposal

This step-by-step guide provides the necessary operational procedures for the safe handling and disposal of this compound waste within a laboratory setting.

Step 1: Waste Segregation and Identification

Proper segregation is the first and most critical step.[4][5]

  • Designate a Waste Stream: this compound waste, including pure compounds, stock solutions, and heavily contaminated materials, must be classified as hazardous pharmaceutical waste.

  • Avoid Mixing: Do not mix this compound waste with non-hazardous materials or other incompatible chemical wastes to prevent unforeseen reactions and to ensure proper disposal routing.[4][6]

Step 2: Containment and Labeling

Secure containment prevents accidental exposure and environmental release.

  • Use Appropriate Containers: Collect all this compound waste in a dedicated, leak-proof container made of compatible material with a secure, screw-top cap.[6][7][8]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and specify its contents (e.g., "this compound Waste," "Waste Quinolone Antibiotic"). Include the date when waste was first added.[4][8]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and incompatible chemicals.[7] The container must remain closed except when adding waste.[7][8]

Step 3: Managing Spills and Contaminated Materials

Prompt and correct cleanup of spills is essential for safety.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including gloves, safety goggles, and a lab coat.[6][9]

  • Containment and Cleanup: For liquid spills, absorb the material using an inert binder like diatomite or universal binders.[1][9] For solid spills, carefully sweep up the material to avoid dust formation.[10]

  • Decontamination: Clean the spill area and any affected equipment by scrubbing with alcohol.[1][9]

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, wipes) must be placed into the designated hazardous waste container for this compound.[9][11]

Step 4: Disposal of Contaminated Labware and Empty Containers

Even trace amounts of this compound require careful management.

  • Contaminated Labware: Glassware and other lab equipment that have come into contact with this compound should be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses can typically be disposed of down the drain, but always follow institutional guidelines.

  • Empty Containers: A container that held the pure this compound compound is not considered "empty" until it has been properly rinsed. The first rinseate should be collected as hazardous waste. After rinsing and air-drying, obliterate or remove the original label and dispose of the container according to your facility's recycling or solid waste procedures.[8]

Step 5: Final Disposal

The final step is to transfer the waste to a certified professional.

  • Arrange for Pickup: Once the hazardous waste container is full, or within one year of the accumulation start date, contact your institution’s Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal service to arrange for pickup.[7][8]

  • Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately to track the waste from its point of generation to its final disposal.[4]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. Researchers using this compound should develop their own experimental protocols that incorporate these waste disposal steps to ensure safety and compliance from the outset of their work.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling various types of this compound waste in the laboratory.

GarenoxacinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound  Chemical spill_debris Spill Debris or Contaminated PPE waste_type->spill_debris  Cleanup first_rinse First Rinse of Empty Container/Glassware waste_type->first_rinse  Rinsate rinsed_container Triple-Rinsed Empty Container waste_type->rinsed_container  Container hw_container Place in Labeled Hazardous Waste Container pure_compound->hw_container spill_debris->hw_container first_rinse->hw_container defaced_label Deface or Remove Label rinsed_container->defaced_label ehs_pickup Arrange for EHS/ Contractor Pickup hw_container->ehs_pickup trash_recycle Dispose as Regular Trash or Recycle per Lab Policy defaced_label->trash_recycle

Caption: Decision workflow for proper this compound waste segregation and disposal.

References

Personal protective equipment for handling Garenoxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Garenoxacin. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of waste.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls.

Control TypeRecommendation
Engineering Controls Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station should be readily available.[1]
Eye Protection Wear tightly fitting safety goggles with side-shields.[1][2]
Hand Protection Use protective gloves. Gloves must be inspected prior to use.[1][2]
Skin and Body Protection Wear impervious clothing to prevent skin contact.[1][2]
Respiratory Protection A suitable respirator should be used, especially in areas with inadequate ventilation or when dust and aerosols may be generated.[1][2]

Operational Handling and Storage Procedures

Precautions for Safe Handling:

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Handle this compound in a well-ventilated place.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Conditions for Safe Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep away from foodstuff containers and incompatible materials.[2]

  • This compound should be stored in a refrigerator at 2-8°C.

Emergency and First Aid Protocols

Immediate action is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]
Inhalation Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to mitigate environmental and personal exposure.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to safe areas.[1][2]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2]

  • Clean-up: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect and arrange for disposal in suitable, closed containers according to regulations.[2]

Disposal Considerations:

  • Disposal of this compound and its containers must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]

  • Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[3]

  • For disposal of non-regulated medicines at home, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[4][5]

This compound Handling Workflow

Garenoxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimental Use cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Prepare Engineering Controls (Ventilation, Eye Wash) B->C D Weighing & Reconstitution in Ventilated Enclosure C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Surfaces with Alcohol E->F Experiment Complete G Segregate Waste F->G H Dispose of Contaminated PPE G->H I Dispose of Chemical Waste (per institutional guidelines) G->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.